Di(furan-2-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCSFHWMJHMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317160 | |
| Record name | 2-Furyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17920-86-4 | |
| Record name | 2-Furyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Di(furan-2-yl)methanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings linked by a carbonyl group, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of heteroatoms make it an attractive scaffold for the design of novel therapeutic agents and functional polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, including detailed experimental protocols and a summary of its key physical and spectroscopic data.
Introduction
The furan moiety is a prevalent heterocyclic motif found in a wide array of biologically active compounds and natural products. This compound, also known as 2,2'-difuryl ketone, serves as a key intermediate in the synthesis of more complex molecules. Its derivatives have been explored for their potential as kinase inhibitors, highlighting its relevance in drug discovery programs. Furthermore, its structure lends itself to applications in polymer chemistry, where it can be incorporated as a monomer to impart specific thermal and mechanical properties to the resulting materials.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid. Given the acid-sensitive nature of the furan ring, which is prone to polymerization under strongly acidic conditions, the choice of Lewis acid and reaction conditions is critical to achieving a good yield. Milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) are often preferred over more reactive catalysts like aluminum chloride (AlCl₃).[1]
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Furan
-
2-Furoyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with furan (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: Tin(IV) chloride (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Addition of Acylating Agent: A solution of 2-furoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30 minutes. The reaction is stirred at 0 °C for an additional 2 hours.
-
Workup: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of this compound.
Properties of this compound
Physical Properties
A summary of the known physical properties of this compound is presented in the table below. While some data points like melting and boiling points are not consistently reported in the literature, the compound is generally described as a solid at room temperature.
| Property | Value |
| Molecular Formula | C₉H₆O₃[2] |
| Molecular Weight | 162.14 g/mol [2] |
| Physical State | Solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not consistently reported |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Dipole Moment | 3.64 D[3] |
Spectroscopic Properties
The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.
Workflow for Spectroscopic Analysis
References
Di(furan-2-yl)methanone: A Comprehensive Technical Guide
An In-depth Exploration of the Synthesis, History, and Properties of a Key Furanic Compound
Abstract
Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings linked by a carbonyl group, holds a significant position in the landscape of heterocyclic chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed experimental protocols. It further collates and presents its physicochemical and spectroscopic data in a structured format for researchers, scientists, and professionals in drug development. The document also explores the known biological activities of furan derivatives, providing context for the potential applications of this compound.
Introduction
Furan and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The inherent aromaticity and the presence of an oxygen heteroatom bestow unique electronic properties upon the furan ring, making it a versatile building block in organic synthesis. This compound, also known as 2,2'-difuryl ketone, is a notable example of a difuryl compound with potential applications stemming from the combined functionalities of the furan rings and the central carbonyl group. This guide aims to be a definitive resource on the discovery and history of this compound.
Discovery and History
While a definitive singular "discovery" paper for this compound is not readily apparent in modern databases, its synthesis is intrinsically linked to the development of Friedel-Crafts acylation reactions applied to furan. The pioneering work of Charles Friedel and James Mason Crafts in 1877 on the acylation of aromatic rings laid the theoretical groundwork for the synthesis of such ketones.[3]
The application of this reaction to sensitive heterocyclic systems like furan presented significant challenges due to the ring's propensity for polymerization under harsh acidic conditions.[4] Early research into furan chemistry likely led to the synthesis of this compound as an extension of acylation studies on the furan nucleus. The synthesis of the key precursor, 2-furoyl chloride, was reported by Gelissen in 1924, which would have been a critical step towards the synthesis of this compound.[5]
The historical synthesis of this compound can be contextualized within the broader exploration of furan chemistry and the optimization of acylation methods for this sensitive heterocycle.
Synthesis
The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative method adapted from general procedures for the acylation of furan.[4][6]
Materials:
-
Furan
-
2-Furoyl chloride[5]
-
Anhydrous Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (distillation or chromatography)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, the anhydrous Lewis acid (e.g., AlCl₃) is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A solution of 2-furoyl chloride in the anhydrous solvent is added dropwise to the stirred suspension.
-
Following the addition of the acyl chloride, a solution of furan in the anhydrous solvent is added dropwise, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period (typically several hours) to ensure the completion of the reaction.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Note: Due to the sensitivity of furan to strong acids, milder Lewis acids like boron trifluoride etherate are often preferred to minimize polymerization and improve yields.[4]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₃ | [7] |
| Molecular Weight | 162.14 g/mol | [7][8] |
| CAS Number | 17920-86-4 | [7][9] |
| Appearance | Not specified in detail, likely a solid or high-boiling liquid | |
| Melting Point | Data not consistently available | [10] |
| Boiling Point | Data not consistently available | [10] |
| Dipole Moment | 3.64 D | [8] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data for related furan-2-yl(phenyl)methanone derivatives are available, but specific data for this compound is not detailed in the provided search results.[11] | [11][12][13][14] |
| ¹³C NMR | Similar to ¹H NMR, specific data for this compound is not readily available in the provided search results, though data for analogous compounds exists.[11] | [11][12][13] |
| Infrared (IR) | Expected characteristic peaks for C=O stretching of the ketone and C-O-C stretching of the furan rings. | [12][14] |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 162. Fragmentation would likely involve the loss of CO and furan moieties. | [13] |
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively documented in the provided search results, the broader class of furan derivatives exhibits a wide range of pharmacological activities.[1][2] These activities include:
-
Antibacterial and Antifungal Activity: Many furan-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[2]
-
Anti-inflammatory Activity: Certain furan derivatives have shown potent anti-inflammatory properties.[15]
-
Anticancer Activity: The furan scaffold is present in several compounds investigated for their antitumor properties.[15]
-
Enzyme Inhibition: Furan-2-yl(phenyl)methanone derivatives have been studied as protein tyrosine kinase inhibitors.[11][15]
The presence of two furan rings and a central carbonyl group in this compound suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. The carbonyl group can act as a hydrogen bond acceptor, while the furan rings can participate in various interactions with biological targets.
Furthermore, this compound is a potential monomer for the synthesis of high-performance polymers, analogous to polyether ether ketone (PEEK).[16]
It is important to note that the metabolism of furan-containing compounds can sometimes lead to toxic metabolites, a factor that requires careful consideration in drug development.[17][18]
Conclusion
This compound is a chemically significant molecule with a history rooted in the advancement of synthetic organic chemistry. While the precise details of its initial discovery are not prominently recorded, its synthesis via Friedel-Crafts acylation is a well-established method. This guide has provided a consolidated overview of its synthesis, physicochemical properties, and the potential for biological activity based on related structures. Further research into the specific biological profile of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
Diagrams
Synthesis Workflow
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 6. acylation of furan mechanism structure | Filo [askfilo.com]
- 7. aablocks.com [aablocks.com]
- 8. This compound [stenutz.eu]
- 9. Di-furan-2-yl-methanone | 17920-86-4 [amp.chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound|High-Quality Research Chemical [benchchem.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Characterization of Di(furan-2-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(furan-2-yl)methanone, a molecule featuring two furan rings bridged by a carbonyl group, represents a significant scaffold in medicinal chemistry and materials science. The furan moiety is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] This technical guide provides a comprehensive overview of the characterization of this compound, detailing its chemical and physical properties, spectroscopic data, and experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics and functional materials incorporating the this compound core.
Chemical and Physical Properties
This compound is a symmetrical ketone with the chemical formula C₉H₆O₃. Its structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₃ | [2] |
| Molecular Weight | 162.14 g/mol | [2] |
| CAS Number | 17920-86-4 | [2] |
| SMILES | O=C(c1occc1)c2occc2 | [2] |
| Heavy Atom Count | 12 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Purification
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of furan with 2-furoyl chloride in the presence of a Lewis acid catalyst. The resulting crude product can be purified using standard laboratory techniques such as column chromatography and recrystallization.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
-
2-Furoyl chloride
-
Furan
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-furoyl chloride in anhydrous dichloromethane, add an equimolar amount of furan.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Load the crude this compound onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Recrystallization:
-
Dissolve the purified product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for this compound are summarized in the table below.[3]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C2/C2' | ~152 |
| C5/C5' | ~148 |
| C3/C3' | ~122 |
| C4/C4' | ~113 |
¹H NMR: The ¹H NMR spectrum will show signals for the protons on the furan rings. Due to the symmetry of the molecule, three distinct signals are expected.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5/H5' | ~7.8 | dd | ~1.8, 0.8 |
| H3/H3' | ~7.3 | dd | ~3.6, 0.8 |
| H4/H4' | ~6.6 | dd | ~3.6, 1.8 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1660-1680 |
| C-O-C (furan ring) | ~1100-1200 |
| C=C (furan ring) | ~1500-1600 |
| C-H (aromatic) | ~3100-3150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 162.
Biological Activity and Potential Signaling Pathways
Furan derivatives are known to possess a wide range of biological activities, including cytotoxic effects against cancer cells.[1][4] While the specific signaling pathways modulated by this compound have not been extensively studied, related furan-containing compounds have been shown to influence key cellular pathways involved in cancer progression. For instance, some furan derivatives have been reported to inhibit the activity of cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of procarcinogens.[5] Additionally, furan compounds can modulate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[5]
Based on the known activities of structurally similar compounds, a potential mechanism of action for this compound in cancer cells could involve the modulation of these pathways, leading to reduced carcinogen activation and enhanced cellular defense against oxidative stress.
DOT Script for a Potential Signaling Pathway
Caption: Potential signaling pathways modulated by this compound in cancer cells.
DOT Script for Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed characterization of this compound, a compound of significant interest in the fields of medicinal chemistry and materials science. The provided experimental protocols for its synthesis and purification, along with comprehensive spectroscopic data, offer a solid foundation for researchers working with this molecule. The exploration of its potential biological activities and associated signaling pathways highlights its promise as a scaffold for the development of novel therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. aablocks.com [aablocks.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemopreventive effects of Furan-2-yl-3-pyridin-2-yl-propenone against 7,12-dimethylbenz[a]anthracene-inducible genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Spectroscopic Analysis of Di(furan-2-yl)methanone and a Representative Analog
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the spectroscopic data for Di(furan-2-yl)methanone. Due to the limited availability of comprehensive public data for this specific compound, this report presents a detailed analysis of a structurally related analog, (3,4-Dimethoxyphenyl)(furan-2-yl)methanone, for which complete spectroscopic data has been published. This allows for an illustrative exploration of the spectroscopic characteristics of a furan-2-yl ketone derivative, offering valuable insights for researchers in the field. The guide includes tabulated quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside detailed experimental protocols for these analytical techniques. Furthermore, a generalized workflow for the spectroscopic characterization of a synthesized organic compound is visualized using a DOT graph.
Introduction
This compound is a symmetrical ketone featuring two furan-2-yl substituents attached to a carbonyl group. Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such novel compounds. This guide aims to provide a comprehensive resource on the spectroscopic properties of this compound and its analogs.
While extensive searches for the complete spectroscopic data of this compound in publicly accessible databases and literature did not yield a comprehensive dataset, this guide utilizes the publicly available data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone as a representative example to demonstrate the application of spectroscopic techniques in the structural elucidation of furan-2-yl methanone derivatives.
Spectroscopic Data of (3,4-Dimethoxyphenyl)(furan-2-yl)methanone
The following sections present the quantitative spectroscopic data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone, a compound that shares the core furan-2-yl methanone moiety with the target molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone is summarized in Table 1.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.72 | d | 8.4 | 1H | Phenyl H-6 |
| 7.67 | s | 1H | Phenyl H-2 | |
| 7.55 | d | 1.6 | 1H | Furan H-5' |
| 7.22 | d | 3.6 | 1H | Furan H-3' |
| 6.92 | d | 8.4 | 1H | Phenyl H-5 |
| 6.57 | d | 2.0 | 1H | Furan H-4' |
| 3.94 | s | 6H | 2 x OCH₃ |
Table 1: ¹H NMR Data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone is presented in Table 2.
| Chemical Shift (δ) ppm | Assignment |
| 181.0 | C=O (Ketone) |
| 153.1 | Aromatic C |
| 152.6 | Aromatic C |
| 148.6 | Aromatic C |
| 146.6 | Aromatic C |
| 129.9 | Aromatic C |
| 124.1 | Aromatic C |
| 119.6 | Aromatic C |
| 112.0 | Aromatic C |
| 111.8 | Aromatic C |
| 110.1 | Aromatic C |
| 56.2 | 2 x OCH₃ |
Table 2: ¹³C NMR Data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The ESI-MS data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone is summarized in Table 3.
| m/z | Ion |
| 233 | [M+H]⁺ |
| 255 | [M+Na]⁺ |
Table 3: ESI-MS Data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted and optimized for the specific instrument and sample being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0 to 220 ppm).
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (for solid samples):
-
Thin Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure to form a transparent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample (thin film on a salt plate or KBr pellet) in the sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, usually a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water.
-
A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.
-
The solution must be free of non-volatile salts and buffers.
Data Acquisition:
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
A high voltage is applied to the capillary tip to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data is typically acquired in positive or negative ion mode, depending on the nature of the analyte.
Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.
Caption: A logical workflow for the structural elucidation of a synthesized organic compound using a combination of spectroscopic techniques.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic analysis of furan-2-yl methanone derivatives, using (3,4-Dimethoxyphenyl)(furan-2-yl)methanone as a detailed example due to the lack of complete public data for this compound. The tabulated spectroscopic data and detailed experimental protocols serve as a valuable resource for researchers involved in the synthesis and characterization of novel organic compounds. The visualized workflow further clarifies the logical progression of spectroscopic analysis in modern chemical research. It is anticipated that this guide will be a useful tool for scientists and professionals in the fields of chemistry and drug development.
An In-depth Technical Guide on the Molecular Structure of Di(furan-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(furan-2-yl)methanone, a key heterocyclic ketone, serves as a significant scaffold in medicinal chemistry and materials science. Its molecular architecture, characterized by two furan rings linked by a carbonyl group, dictates its chemical reactivity and biological activity. This guide provides a comprehensive analysis of the molecular structure of this compound, synthesizing available spectroscopic and structural data. It details the methodologies for its characterization and offers insights into its synthesis, presenting a foundational resource for professionals engaged in research and development involving this compound.
Introduction
This compound, also known as 2,2'-difuryl ketone, is an organic compound featuring two furan rings connected to a central carbonyl group.[1] The furan moiety is a ubiquitous structural motif in a vast array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to antitumorigenic and anti-inflammatory activities.[2] The unique electronic and geometric properties of the carbonyl-bridged furan structure make this compound and its derivatives valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[2] A thorough understanding of its molecular structure is paramount for designing new molecules with desired functionalities and for elucidating structure-activity relationships.
Molecular and Spectroscopic Data
The structural and spectroscopic characteristics of this compound are summarized below. Due to the limited availability of experimental crystallographic data for this compound itself, some structural parameters are inferred from computational models and data from closely related furan-containing compounds.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₆O₃ | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| CAS Number | 17920-86-4 | [1] |
| SMILES | O=C(c1occc1)c2occc2 | [1] |
Spectroscopic Data
¹³C NMR Chemical Shifts (Predicted/Typical Ranges)
A reference on SpectraBase indicates the existence of a ¹³C NMR spectrum for di-(2-furyl)-methanone, though the detailed data is not publicly accessible.[3] Based on typical values for 2-acylfurans, the following chemical shifts can be anticipated:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O | ~180-195 |
| C2/C2' (attached to C=O) | ~150-155 |
| C5/C5' | ~145-150 |
| C3/C3' | ~115-125 |
| C4/C4' | ~110-120 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride.[4] It is important to note that furan is sensitive to polymerization under classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃.[5] Milder catalysts are therefore preferred.
Reaction Scheme:
Figure 1. Synthesis of this compound via Friedel-Crafts acylation.
Detailed Protocol:
-
Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, dissolve furan (1.0 equivalent) in a suitable anhydrous solvent such as carbon disulfide or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution in an ice bath. Add a mild Lewis acid catalyst, such as stannic chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), dropwise to the stirred solution.[5][6]
-
Acylation: Add a solution of 2-furoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature or gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
NMR Spectroscopic Analysis
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of furan derivatives, which can be applied to this compound.
Workflow for NMR Analysis:
References
- 1. aablocks.com [aablocks.com]
- 2. This compound|High-Quality Research Chemical [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. acylation of furan mechanism structure | Filo [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
"physical and chemical properties of Di(furan-2-yl)methanone"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(furan-2-yl)methanone, also known as 2,2'-difuryl ketone, is a symmetrical ketone featuring two furan rings linked by a carbonyl group. This heterocyclic compound serves as a valuable building block in organic synthesis and medicinal chemistry. The furan moiety, an electron-rich aromatic heterocycle, is a key pharmacophore in numerous bioactive compounds, imparting a range of biological activities.[1] Consequently, this compound is a compound of significant interest for the development of novel therapeutics and functional materials.
Physical and Chemical Properties
This compound is a light yellow solid under standard conditions.[2] A summary of its key physical and chemical properties is presented in the tables below.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₃ | [2] |
| Molecular Weight | 162.14 g/mol | [2] |
| CAS Number | 17920-86-4 | [2] |
| Appearance | Light Yellow Solid | [2] |
| Dipole Moment | 3.64 D | [3] |
Thermal Properties
| Property | Value | Reference(s) |
| Melting Point | 28-32 °C | |
| Boiling Point | 148 °C (at 14 mmHg) |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show three signals corresponding to the three distinct protons on each of the equivalent furan rings. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H5 | ~7.8 | dd | J₅₄ ≈ 1.8, J₅₃ ≈ 0.9 |
| H3 | ~7.3 | dd | J₃₄ ≈ 3.6, J₃₅ ≈ 0.9 |
| H4 | ~6.6 | dd | J₄₃ ≈ 3.6, J₄₅ ≈ 1.8 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show four distinct signals for the five unique carbon atoms in the molecule (the two furan rings are equivalent).
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~175 |
| C2 | ~153 |
| C5 | ~148 |
| C3 | ~122 |
| C4 | ~113 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and several bands corresponding to the vibrations of the furan rings.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | 1660-1680 | Strong |
| C=C Stretch (furan) | 1550-1600 | Medium-Strong |
| C-O-C Stretch (furan) | 1050-1250 | Strong |
| C-H Stretch (furan) | 3100-3150 | Medium |
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of furan.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the acylation of furan with 2-furoyl chloride, a classic electrophilic aromatic substitution reaction.
Materials:
-
Furan
-
2-Furoyl chloride
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of furan (2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add anhydrous tin(IV) chloride (1.1 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of 2-furoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactions
The chemical reactivity of this compound is primarily dictated by the furan rings and the central carbonyl group.
Reactions of the Furan Ring:
-
Electrophilic Aromatic Substitution: The furan rings are susceptible to electrophilic attack, such as nitration, halogenation, and sulfonation. The electron-withdrawing nature of the carbonyl group will direct incoming electrophiles to the 5- and 5'-positions.
-
Diels-Alder Reaction: The furan rings can act as dienes in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts.
Reactions of the Carbonyl Group:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (di(furan-2-yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond.
-
Grignard and Organolithium Reactions: Nucleophilic addition of Grignard or organolithium reagents to the carbonyl group will yield tertiary alcohols.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Conclusion
This compound is a versatile chemical compound with a rich chemistry that makes it a valuable precursor in various fields, particularly in the synthesis of pharmaceuticals and novel materials. This guide provides a foundational understanding of its physical and chemical properties, along with a representative experimental protocol for its synthesis, to aid researchers and scientists in their endeavors with this important heterocyclic ketone. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.
References
Di(furan-2-yl)methanone: A Technical Guide for Researchers
CAS Number: 17920-86-4
This technical guide provides an in-depth overview of Di(furan-2-yl)methanone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications, with a focus on its prospective role as a kinase inhibitor.
Chemical and Physical Data
This compound is a symmetrical ketone featuring two furan rings linked by a carbonyl group. This structure serves as a valuable scaffold for the development of novel therapeutic agents and functional materials.[1]
| Property | Value | Reference |
| CAS Number | 17920-86-4 | [2] |
| Molecular Formula | C₉H₆O₃ | [2] |
| Molecular Weight | 162.14 g/mol | [2] |
| IUPAC Name | This compound | |
| Melting Point | 30 °C (estimated for similar compound 2-acetylfuran) | [3] |
| Boiling Point | 168-169 °C (estimated for similar compound 2-acetylfuran) | [3] |
| Appearance | Likely a low melting solid or liquid | [3] |
| SMILES | O=C(c1occc1)c1occc1 | [2] |
| LogP | 2.1 | [2] |
Spectral Data
| Type | Data |
| ¹H NMR (CDCl₃, estimated) | δ (ppm): 7.6 (dd, 2H), 7.2 (dd, 2H), 6.5 (dd, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 169.0 (C=O), 152.0 (C-O), 147.0 (CH), 120.0 (CH), 112.0 (CH) |
| IR (KBr, cm⁻¹) | ~3130 (aromatic C-H stretch), ~1650 (C=O stretch), ~1580, 1500 (C=C stretch), ~1170 (C-O-C stretch) |
| Mass Spectrum (EI) | m/z (%): 162 (M+), 133, 95, 67, 39 |
Synthesis of this compound
The primary synthetic route to this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride. This electrophilic aromatic substitution reaction provides an efficient method for the formation of the diaryl ketone structure.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Furan
-
2-Furoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-furoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of furan (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
Furan-containing compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Derivatives of furan-2-yl(phenyl)methanone have shown promise as inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[7][8]
The structural similarity of this compound to these known PTK inhibitors suggests that it may also exhibit inhibitory activity against this class of enzymes. As such, this compound represents a valuable scaffold for the design and synthesis of novel kinase inhibitors in drug discovery programs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a target protein kinase.
Materials:
-
Target protein kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC₅₀ determination.
-
Kinase Reaction Setup: In each well of the assay plate, add the test compound or DMSO (for control wells).
-
Enzyme Addition: Add the target kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and converting the generated ADP to a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a kinase inhibition assay.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. aablocks.com [aablocks.com]
- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of Di(furan-2-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings linked by a carbonyl group, represents a core scaffold in medicinal chemistry and materials science.[1] The furan moiety, an electron-rich aromatic heterocycle, is a fundamental building block in a vast array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to anti-inflammatory and antitumorigenic activities.[1] The unique electronic and structural characteristics of the di-furan-2-yl-methanone framework, arising from the interplay between the two furan rings and the central carbonyl bridge, make it a compelling subject for theoretical investigation. Understanding the conformational landscape, electronic properties, and vibrational signatures of this molecule is paramount for the rational design of novel therapeutics and functional materials.
This technical guide provides a comprehensive overview of the theoretical studies applicable to this compound. While dedicated computational studies on this specific molecule are not abundant in publicly accessible literature, this guide extrapolates from theoretical investigations of furan and its derivatives to present a robust framework for its computational analysis. The methodologies, expected data, and structural insights detailed herein are intended to serve as a valuable resource for researchers engaged in the study and application of this important chemical entity.
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is primarily dictated by the rotational freedom around the two C-C bonds connecting the furan rings to the carbonyl carbon. The conformation of the molecule, specifically the relative orientation of the two furan rings, significantly influences its electronic properties and steric profile.
Theoretical studies on related molecules, such as 2-formylfuran, have shown that the rotational barrier between different conformers can be significant.[3] For this compound, several conformations can be envisaged, primarily differing in the syn or anti orientation of the furan rings with respect to the carbonyl group. A detailed conformational analysis using computational methods like Density Functional Theory (DFT) would be necessary to determine the global minimum energy structure and the rotational energy barriers between different conformers.
dot
Caption: Potential Conformational Landscape of this compound.
Theoretical Spectroscopic Analysis
Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules. For this compound, these theoretical approaches can offer valuable insights into its vibrational and electronic characteristics.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectrum of this compound is expected to be rich in features characteristic of the furan ring and the central carbonyl group. DFT calculations, particularly using the B3LYP functional, have been shown to provide reliable predictions of vibrational frequencies for furan and its derivatives.[4][5]
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (furan ring) | 3100 - 3200 | Aromatic C-H bond vibrations. |
| C=O stretching (carbonyl) | 1650 - 1700 | Strong, characteristic ketone stretch. |
| C=C stretching (furan ring) | 1450 - 1600 | Vibrations of the carbon-carbon double bonds. |
| C-O-C stretching (furan ring) | 1000 - 1200 | Asymmetric and symmetric stretches of the ether linkage. |
| Ring breathing (furan ring) | 800 - 900 | Collective vibration of the entire furan ring. |
| C-C-C bending (inter-ring) | 400 - 600 | Bending motions of the bonds connecting the rings. |
Electronic Spectroscopy (UV-Vis)
The UV-Vis absorption spectrum of this compound is anticipated to be dominated by π→π* electronic transitions within the conjugated system formed by the furan rings and the carbonyl group. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra.[6] The position of the absorption maxima (λmax) will be sensitive to the molecular conformation and the solvent environment.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Expected λmax Range (nm) | Description |
| π → π | 250 - 350 | Primary absorption band arising from the extended π-conjugation. |
| n → π | 350 - 450 | Weaker transition involving the non-bonding electrons of the carbonyl oxygen. |
Experimental and Computational Protocols
Synthesis
The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the Friedel-Crafts acylation of furan with 2-furoyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: A solution of 2-furoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is added portion-wise to the stirred solution at a low temperature (typically 0 °C).
-
Furan Addition: A solution of furan in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Computational Methodology
A robust theoretical investigation of this compound would typically involve the following computational steps:
Protocol: DFT and TD-DFT Calculations
-
Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical IR and Raman spectra.
-
Conformational Search: To explore the conformational landscape, a systematic search or molecular dynamics simulation can be performed to identify various low-energy conformers. The rotational barriers between these conformers can be calculated by performing a relaxed potential energy surface scan along the dihedral angles of the C-C bonds connecting the furan rings to the carbonyl group.
-
Electronic Spectra Calculation: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectrum (UV-Vis). The choice of functional (e.g., CAM-B3LYP for charge-transfer states) and the inclusion of solvent effects (e.g., using the Polarizable Continuum Model - PCM) are crucial for accurate predictions.[6]
dot
Caption: A Typical Computational Workflow for Theoretical Studies.
Conclusion
The theoretical study of this compound offers a powerful avenue for understanding its fundamental chemical properties. Through the application of established computational methodologies such as DFT and TD-DFT, it is possible to predict and rationalize its conformational preferences, vibrational spectra, and electronic transitions. This knowledge is invaluable for the design and development of new molecules with tailored properties for applications in medicinal chemistry and materials science. This guide provides a foundational framework for such theoretical explorations, encouraging further in-depth computational and experimental investigations into this versatile molecular scaffold.
References
Methodological & Application
Di(furan-2-yl)methanone: A Versatile Ketone for Advanced Organic Synthesis
Abstract
Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings linked by a carbonyl group, is a valuable and versatile building block in organic synthesis. Its unique electronic and structural characteristics, arising from the electron-rich furan moieties and the central activating carbonyl group, enable its participation in a diverse range of chemical transformations. This application note details the utility of this compound in the synthesis of complex heterocyclic systems and as a scaffold in the development of biologically active molecules. We provide detailed experimental protocols for key transformations and summarize relevant quantitative data to facilitate its application by researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
The furan nucleus is a prominent heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2] this compound serves as a readily accessible precursor that combines the reactivity of the furan ring with the synthetic versatility of a ketone. The electron-rich nature of the furan rings makes them susceptible to electrophilic attack and participation in cycloaddition reactions, while the carbonyl group can undergo a variety of nucleophilic additions, condensations, and rearrangements.[2][3] This combination of reactive sites makes this compound a powerful tool for the construction of intricate molecular architectures.
Key Applications in Organic Synthesis
Synthesis of Bioactive Molecules
This compound and its derivatives are important scaffolds in medicinal chemistry. The furan-carbonyl-furan motif has been explored for the development of potent inhibitors of various enzymes, including protein tyrosine kinases (PTKs), which are crucial targets in cancer therapy.[2][4]
Application Example: Synthesis of Furan-2-yl(phenyl)methanone Derivatives as PTK Inhibitors
While not this compound itself, the synthesis of closely related furan-2-yl(phenyl)methanone derivatives provides a clear blueprint for the types of transformations and the biological relevance of this class of compounds. The general synthetic strategy involves the Friedel-Crafts acylation of a substituted benzene with furoyl chloride or the acylation of furan with a substituted benzoyl chloride.[4]
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of (3,4-Dimethoxyphenyl)(furan-2-yl)methanone [4]
-
Materials: 3,4-dimethoxybenzoyl chloride, furan, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), iced water, anhydrous sodium sulfate (Na₂SO₄), petroleum ether, ethyl acetate (EtOAc).
-
Procedure:
-
To a solution of 3,4-dimethoxybenzoyl chloride in dried CH₂Cl₂, add furan (3 mL).
-
Cool the mixture to 0 °C and add AlCl₃ portion-wise with stirring.
-
Stir the reaction mixture at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into iced water (100 mL).
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers and dry with anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield a yellow oil.
-
Purify the residue by silica gel column chromatography (petroleum ether/EtOAc 80:20, v/v) to obtain the pure product.
-
Table 1: Synthesis of Furan-2-yl(phenyl)methanone Derivatives and their PTK Inhibitory Activity [4]
| Compound | Substituents on Phenyl Ring | Yield (%) | Melting Point (°C) | PTK IC₅₀ (µM) |
| 3d | 4-methoxy | 80 | 58-60 | >100 |
| 4a | 3,4-dihydroxy | 91.7 | 132-134 | 15.6 |
| 4d | 4-hydroxy | 95 | 168-170 | 22.1 |
| 17b | 2,6-dimethoxy | 85 | 64-66 | >100 |
Note: The above data is for furan-2-yl(phenyl)methanone derivatives, which serve as illustrative examples of the synthetic utility and biological potential of the core scaffold.
Synthesis of Nitrogen-Containing Heterocycles
The carbonyl group of this compound is a key functional handle for the synthesis of various nitrogen-containing heterocycles through condensation reactions with binucleophiles.
Application Example: Proposed Synthesis of a Pyridazine Derivative
Based on the known reactivity of 1,2-dicarbonyl compounds with hydrazine, this compound can be envisioned as a precursor to pyridazine derivatives. This would likely proceed through an initial condensation followed by cyclization and dehydration.
Proposed Experimental Protocol: Synthesis of 3,6-di(furan-2-yl)pyridazine
-
Materials: this compound, hydrazine hydrate, ethanol, acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyridazine derivative.
-
Cycloaddition Reactions
The furan rings in this compound can act as dienes in Diels-Alder reactions, providing a route to complex polycyclic architectures.[3] This reactivity opens avenues for the synthesis of oxabicyclic systems, which are valuable intermediates in the synthesis of natural products and other complex molecules.
Application Example: Proposed Diels-Alder Reaction with Maleimide
A potential application is the [4+2] cycloaddition reaction with an electron-deficient dienophile like N-phenylmaleimide. The reaction is expected to yield an oxabicycloheptene adduct.
Proposed Experimental Protocol: Diels-Alder Reaction of this compound with N-Phenylmaleimide
-
Materials: this compound, N-phenylmaleimide, toluene, hydroquinone (as a polymerization inhibitor).
-
Procedure:
-
In a sealed tube, dissolve this compound (1 mmol), N-phenylmaleimide (2.2 mmol), and a catalytic amount of hydroquinone in dry toluene (10 mL).
-
Heat the mixture at 110 °C for 24-48 hours.
-
Monitor the formation of the adduct by TLC or ¹H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adduct.
-
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this application note.
Caption: Friedel-Crafts Acylation Workflow
Caption: Condensation for Heterocycle Synthesis
Caption: [4+2] Cycloaddition Pathway
Conclusion
This compound is a highly valuable and synthetically versatile building block. Its constituent furan rings and central carbonyl group provide multiple reactive sites for elaboration into a wide array of complex molecular structures. The applications presented herein, including its use as a scaffold for bioactive molecules and as a precursor for diverse heterocyclic systems, underscore its significant potential in modern organic synthesis. The detailed protocols and summarized data are intended to serve as a practical guide for researchers seeking to exploit the rich chemistry of this remarkable ketone. Further exploration of its reactivity is poised to uncover novel synthetic methodologies and lead to the discovery of new chemical entities with important biological activities.
References
The Versatility of Di(furan-2-yl)methanone in Medicinal Chemistry: A Building Block for Bioactive Scaffolds
Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its inherent structural and electronic properties, coupled with the diverse biological activities exhibited by furan-containing molecules, make it an attractive scaffold for the design and synthesis of novel therapeutic agents. Furan derivatives have a well-documented history of demonstrating a broad spectrum of pharmacological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities. [1]
The furan ring system, an electron-rich aromatic heterocycle, is a key component in numerous clinically approved drugs and investigational compounds.[1] The presence of the carbonyl linker in this compound provides a crucial anchor point for further chemical modifications, allowing for the strategic introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties. This adaptability has led to the development of a wide array of derivatives with potent and selective activities against various therapeutic targets.
This document provides detailed application notes and protocols for utilizing this compound and its analogs in medicinal chemistry research, with a focus on their synthesis, biological evaluation, and potential mechanisms of action.
Application Notes
The this compound core has been successfully incorporated into molecules targeting a range of diseases. Notably, derivatives have shown significant promise as inhibitors of protein tyrosine kinases (PTKs), a class of enzymes often dysregulated in cancer and other proliferative disorders.[1] Furthermore, modifications of the furan rings have yielded compounds with potent antimicrobial and anticancer activities.
Anticancer Applications
Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of furan-2-yl(phenyl)methanone derivatives demonstrated significant in vitro inhibitory activity against protein tyrosine kinases.[2][3] The structure-activity relationship (SAR) studies revealed that the presence and position of hydroxyl and halogen groups on the phenyl ring were crucial for their potency.
Table 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [2]
| Compound | Structure | IC50 (µM) |
| 4a | (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | 4.66 |
| 4b | (2,3,4-Trihydroxyphenyl)(furan-2-yl)methanone | 6.42 |
| 8a | (5-Bromo-2-hydroxyphenyl)(furan-2-yl)methanone | 5.31 |
| 8c | (3,5-Dibromo-2-hydroxyphenyl)(furan-2-yl)methanone | 2.72 |
| 22c | (3,5-Dichloro-2-hydroxyphenyl)(furan-2-yl)methanone | 4.62 |
| Genistein | (Reference Compound) | 13.65 |
Antimicrobial Applications
The furan nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. For example, dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives have been tested against a panel of microorganisms.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Dinaphtho[2,1-b]furan-2-yl-methanone Derivatives [4]
| Compound | S. typhimurium | E. coli | B. subtilis | C. globrata | C. tropicalis |
| 1 | 128 | 128 | 128 | 256 | 256 |
| 2 | 256 | 256 | 128 | 256 | 128 |
| 3 | 256 | 256 | 256 | 256 | 256 |
| 4 | 512 | 512 | 256 | 512 | 256 |
Experimental Protocols
General Synthesis of Furan-2-yl(phenyl)methanone Derivatives
A common method for the synthesis of furan-2-yl(phenyl)methanone derivatives involves the Friedel-Crafts acylation of substituted benzene derivatives with a furan-2-carbonyl source.
Protocol 1: Synthesis of (3,4-Dimethoxyphenyl)(furan-2-yl)methanone [2]
-
To a solution of 1,2-dimethoxybenzene (1.38 g, 10 mmol) in anhydrous dichloromethane (20 mL), add aluminum chloride (1.47 g, 11 mmol) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of furan-2-carbonyl chloride (1.31 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring the mixture into ice-cold water (100 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 80:20 v/v) to yield the desired product.
In Vitro Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[5]
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37 °C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[6]
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[6]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Visualizations
Signaling Pathway
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Photochemical Reactions of Di(furan-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential photochemical reactions of Di(furan-2-yl)methanone, a versatile ketone with two furan rings. The protocols are based on established photochemical principles and methodologies for related furan-containing compounds, offering a foundational guide for experimental design and application in medicinal chemistry, materials science, and drug development.
Introduction
This compound, also known as 2,2'-difuryl ketone, is a chemical compound featuring two furan rings linked by a carbonyl group. This structure serves as a valuable scaffold in the synthesis of various organic molecules.[1] The furan moiety, an electron-rich aromatic heterocycle, is a common building block in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antiviral, and anti-inflammatory properties.[1][2] The carbonyl group acts as a chromophore, enabling the absorption of ultraviolet (UV) light and subsequent photochemical reactions.
The photochemical reactivity of furan derivatives has been harnessed for various applications, including photo-crosslinking of biomolecules and the synthesis of complex organic structures through photocycloaddition reactions. These notes will explore two primary classes of photochemical reactions involving this compound: Photosensitized Oxidation and Crosslinking and Photocycloaddition Reactions .
Photosensitized Oxidation and Crosslinking
Furan compounds can undergo photo-oxidation in the presence of a photosensitizer and visible light to generate reactive intermediates. This reactivity can be exploited for the site-specific crosslinking of biomolecules, such as DNA and proteins, a technique valuable in studying molecular interactions and for therapeutic applications like photodynamic therapy (PDT).[3][4][5][6]
Application: Photo-crosslinking of Biomolecules
This compound, upon photo-oxidation, can potentially form reactive dialdehyde species. These electrophilic intermediates can then react with nucleophilic groups (e.g., amines on proteins or nucleic acid bases) to form covalent crosslinks. This application is particularly relevant for understanding drug-target interactions and for the development of novel bioconjugation strategies.
Experimental Protocol: Photosensitized Crosslinking
This protocol is a general guideline for the photo-crosslinking of a target biomolecule (e.g., a protein) using this compound as a potential crosslinking agent.
Materials:
-
This compound
-
Photosensitizer (e.g., Methylene Blue, Rose Bengal)
-
Target biomolecule (e.g., Bovine Serum Albumin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Visible light source (e.g., LED lamp with appropriate wavelength for the photosensitizer)
-
Reaction vessels (e.g., quartz cuvettes or microcentrifuge tubes)
-
SDS-PAGE analysis equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the photosensitizer (e.g., 1 mM Methylene Blue in water).
-
Prepare a solution of the target biomolecule (e.g., 1 mg/mL BSA in PBS).
-
-
Reaction Setup:
-
In a reaction vessel, combine the target biomolecule solution, this compound stock solution (to a final concentration of 10-100 µM), and the photosensitizer stock solution (to a final concentration of 1-10 µM).
-
Prepare control reactions: one without this compound, one without the photosensitizer, and one without light exposure.
-
-
Irradiation:
-
Expose the reaction mixture to a visible light source at a fixed distance for a defined period (e.g., 15-60 minutes). The optimal irradiation time should be determined empirically.
-
Maintain a constant temperature during irradiation, if necessary.
-
-
Analysis of Crosslinking:
-
Following irradiation, analyze the reaction products by SDS-PAGE.
-
An increase in the molecular weight of the target biomolecule (i.e., the appearance of higher molecular weight bands) indicates successful crosslinking.
-
Further characterization of the crosslinked products can be performed using techniques such as mass spectrometry.
-
Quantitative Data
The efficiency of photo-crosslinking can be quantified by measuring the decrease in the monomeric protein band and the appearance of oligomeric bands on an SDS-PAGE gel.
| Parameter | Example Value |
| This compound Conc. | 50 µM |
| Photosensitizer (Methylene Blue) Conc. | 5 µM |
| Irradiation Time | 30 min |
| Light Source Wavelength | 660 nm |
| Crosslinking Efficiency (%) | To be determined experimentally |
Photocycloaddition Reactions
The furan ring can participate in various photocycloaddition reactions, most notably [2+2] and [4+2] cycloadditions. Upon UV irradiation, this compound could potentially undergo photodimerization or react with other unsaturated molecules to form cycloadducts. These reactions are powerful tools for the synthesis of complex polycyclic structures.
Application: Synthesis of Novel Heterocyclic Scaffolds
The photocycloaddition of this compound can lead to the formation of novel and complex heterocyclic compounds that may be difficult to synthesize through traditional thermal methods. These scaffolds can be of interest in drug discovery and materials science. For example, the photodimerization could yield cyclobutane-containing structures with unique stereochemistry.
Experimental Protocol: Photocycloaddition
This protocol provides a general method for attempting the photodimerization of this compound.
Materials:
-
This compound
-
Solvent (e.g., acetonitrile, benzene, or acetone)
-
UV light source (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm)
-
Quartz reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
-
Analytical equipment (e.g., TLC, GC-MS, NMR)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in the chosen solvent in a quartz reaction vessel. The concentration will depend on whether an intra- or intermolecular reaction is desired (typically 0.01-0.1 M for intermolecular reactions).
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes to prevent quenching of the excited state by oxygen.
-
-
Irradiation:
-
Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
-
Product Isolation and Characterization:
-
Once the starting material is consumed or the reaction reaches a plateau, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product mixture using column chromatography.
-
Characterize the isolated photoproducts using spectroscopic methods (NMR, IR, Mass Spectrometry) to determine their structure.
-
Quantitative Data
The outcome of the photoreaction should be quantified to understand the product distribution.
| Parameter | Example Value |
| This compound Conc. | 0.05 M |
| Solvent | Acetonitrile |
| Irradiation Wavelength | > 290 nm |
| Irradiation Time | 4 hours |
| Conversion (%) | To be determined experimentally |
| Yield of Photodimer A (%) | To be determined experimentally |
| Yield of Photodimer B (%) | To be determined experimentally |
Visualizations
Caption: Potential photochemical pathways of this compound.
Caption: General experimental workflow for photochemical reactions.
Safety Precautions
-
Photochemical reactions should be carried out in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields.
-
Handle all chemicals with care, following standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
The photochemical properties of this compound offer intriguing possibilities for applications in bioorganic chemistry, medicinal chemistry, and materials science. The protocols and concepts outlined in these application notes provide a starting point for researchers to explore the potential of this compound in photo-crosslinking and the synthesis of novel molecular architectures. Further experimental investigation is required to fully elucidate the specific reaction pathways, quantum yields, and product distributions for the photochemical reactions of this compound.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Photoinduced Cross-Linking of Short Furan-Modified DNA on Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence specific DNA cross-linking triggered by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Di(furan-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, and potential applications of Di(furan-2-yl)methanone, a versatile heterocyclic ketone. This document is intended for researchers in medicinal chemistry, organic synthesis, and materials science.
Overview of this compound
This compound, also known as 2,2'-difuryl ketone, is an aromatic ketone featuring two furan rings linked by a carbonyl group. The furan moiety is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties[1]. The electron-rich nature of the furan ring makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials[1]. This compound serves as a key intermediate for the synthesis of more complex heterocyclic systems and as a scaffold for the development of bioactive molecules.
Synthesis of this compound
A common and effective method for the synthesis of this compound and its derivatives is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Protocol: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol describes the synthesis of this compound by the Friedel-Crafts acylation of furan with 2-furoyl chloride.
Materials:
-
Furan
-
2-Furoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-furoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 2-furoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add furan (1.0 equivalent) dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in Medicinal Chemistry: Protein Tyrosine Kinase (PTK) Inhibition
Quantitative Data: PTK Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives
The following table summarizes the in vitro PTK inhibitory activity of some furan-2-yl(phenyl)methanone derivatives. This data can serve as a benchmark for evaluating the activity of this compound.
| Compound ID | Structure | IC₅₀ (µM) |
| 4a | (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | 4.66 |
| 4b | (2,3,4-Trihydroxyphenyl)(furan-2-yl)methanone | 6.42 |
| 8a | (5-Bromofuran-2-yl)(2,3,4-trihydroxyphenyl)methanone | 5.31 |
| 8c | (5-Bromofuran-2-yl)(3,4,5-trihydroxyphenyl)methanone | 2.72 |
| 22c | (5-Chlorofuran-2-yl)(3,4,5-trihydroxyphenyl)methanone | 4.62 |
| Genistein | (Positive Control) | 13.65 |
| Data adapted from Lang et al., Molecules 2011, 16(6), 4897-4911.[1] |
Protocol: In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound against a specific protein tyrosine kinase.
Materials:
-
This compound (test compound)
-
Recombinant Protein Tyrosine Kinase (e.g., Src, EGFR)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplate (high-binding)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the Poly(Glu, Tyr) 4:1 substrate (e.g., 100 µL of 10 µg/mL solution in PBS) and incubate overnight at 4 °C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add 25 µL of each dilution to the wells. Include a positive control (known inhibitor, e.g., Genistein) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add 25 µL of the recombinant PTK solution (pre-diluted in assay buffer) to each well.
-
Initiation of Reaction: Add 50 µL of ATP solution (e.g., 100 µM in assay buffer) to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 37 °C for 30-60 minutes.
-
Washing: Wash the wells three times with wash buffer.
-
Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Diagram of PTK Inhibition Signaling Pathway:
Caption: Hypothetical inhibition of RTK signaling by this compound.
Application in Organic Synthesis: Synthesis of Heterocyclic Compounds
This compound can serve as a versatile starting material for the synthesis of various heterocyclic compounds due to the reactivity of the furan rings and the carbonyl group.
Protocol: Synthesis of a Pyridazine Derivative
This protocol describes a representative synthesis of a pyridazine derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyridazine derivative.
Diagram of Synthetic Transformation:
Caption: Synthesis of a pyridazine derivative from this compound.
Note: The image paths in the DOT script are placeholders and would need to be replaced with actual image files for rendering.
Disclaimer: The provided protocols are for research purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data presented is for structurally related compounds and does not guarantee the same activity for this compound. Experimental validation is required.
References
Application Notes and Protocols: Di(furan-2-yl)methanone in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes propose a hypothetical synthetic pathway for the utilization of di(furan-2-yl)methanone as a foundational scaffold for the synthesis of novel furan-based poly(aryl ether ketone)s (PAEKs). While direct polymerization of this compound is not widely documented, its structure presents an opportunity for chemical modification to yield functionalized monomers suitable for step-growth polymerization. This document outlines a potential route for such a transformation and the subsequent polymerization process, based on established methodologies for furan-based polymer synthesis.
Proposed Application: Synthesis of a Novel Furan-Based Poly(aryl ether ketone)
This compound can be envisioned as a building block for high-performance polymers. By functionalizing the furan rings, it is possible to create a di-phenol monomer. This new monomer can then be reacted with an activated di-halide furan-based monomer to produce a poly(aryl ether ketone) with a unique structure imparted by the central carbonyl bridge of the original this compound. Such polymers are expected to exhibit high thermal stability and desirable mechanical properties, characteristic of the PAEK family.
Logical Relationship: From Starting Material to Potential Application
Application Notes and Protocols for the Quantification of Di(furan-2-yl)methanone
Introduction
Di(furan-2-yl)methanone, a chemical entity featuring two furan rings linked by a carbonyl group, is a significant scaffold in medicinal chemistry and materials science.[1] The furan moiety is an electron-rich system and a fundamental building block in the design of new therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] Given its potential applications, robust and reliable analytical methods for the quantification of this compound are essential for quality control, pharmacokinetic studies, and various research applications.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical techniques for furan and its derivatives.[2]
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of pharmaceutical compounds due to its high sensitivity, resolution, and reproducibility. Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and specific, making it suitable for the detection and quantification of furan derivatives, especially in complex matrices.[2]
Data Presentation: Quantitative Method Comparison
The following table summarizes hypothetical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are intended to be representative and should be validated for specific applications.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.05 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 0.2 - 100 µg/mL | 0.1 - 50 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the routine quantification of this compound in various samples.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on the chromophore structure, optimization may be required).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.2, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. For a solid sample, dissolve a known quantity in methanol, sonicate for 10 minutes, and centrifuge. Dilute the supernatant with the mobile phase to a concentration within the calibration range. For liquid samples, a simple dilution with the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
References
Application Notes and Protocols: Di(furan-2-yl)methanone and its Analogs as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di(furan-2-yl)methanone and its close structural analog, 2-furoyltrifluoroacetone (FTFA), as ligands in coordination chemistry. While detailed experimental data for this compound complexes are not extensively available in published literature, the well-documented chemistry of FTFA serves as an excellent model. The protocols and data presented herein are based on established principles of coordination chemistry with furan-containing β-diketone ligands and are intended to guide researchers in the synthesis, characterization, and application of these promising compounds.
Introduction to Furan-Containing β-Diketones as Ligands
This compound and its derivatives belong to the class of β-diketones, which are renowned for their excellent chelating properties towards a wide range of metal ions. The presence of the furan ring introduces unique electronic and steric characteristics to the ligand, influencing the properties of the resulting metal complexes. These ligands typically exist in a keto-enol tautomerism, with the enol form readily deprotonating to form a bidentate ligand that coordinates to a metal ion through its two oxygen atoms. This chelation forms a stable six-membered ring, a common motif in coordination chemistry.
The furan moiety in these ligands can act as an antenna group in lanthanide complexes, absorbing UV radiation and transferring the energy to the central metal ion, which then luminesces.[1] This property is highly valuable in the development of materials for OLEDs and bio-imaging. Furthermore, the biological activity of furan derivatives is well-documented, and their metal complexes have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]
Synthesis of this compound and its Metal Complexes
The synthesis of this compound and other β-diketones can be achieved through various methods, with the Claisen condensation being a prominent route.[3] The general approach for synthesizing metal complexes of these ligands involves the reaction of the β-diketone with a suitable metal salt in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the ligand.
This protocol provides a general procedure for the synthesis of a metal(II) complex with a furan-containing β-diketone ligand, such as this compound or 2-furoyltrifluoroacetone.
Materials:
-
Furan-containing β-diketone (e.g., this compound or 2-furoyltrifluoroacetone) (2 mmol)
-
Metal(II) salt (e.g., Cu(OAc)₂, Zn(OAc)₂, Ni(OAc)₂) (1 mmol)
-
Ethanol or Methanol (50 mL)
-
Triethylamine or Sodium hydroxide solution (to adjust pH)
-
Deionized water
Procedure:
-
Dissolve the furan-containing β-diketone (2 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 25 mL of ethanol or a water/ethanol mixture.
-
Slowly add the metal salt solution to the ligand solution while stirring at room temperature.
-
Adjust the pH of the reaction mixture to ~6-7 by the dropwise addition of a weak base (e.g., triethylamine or dilute NaOH solution) to promote the deprotonation of the ligand and complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or reflux gently if necessary to ensure complete reaction.
-
A precipitate of the metal complex should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol and then with a small amount of cold deionized water to remove any unreacted starting materials and salts.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Diagram: Synthesis Workflow
Characterization of Metal Complexes
The synthesized metal complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: The coordination of the β-diketone to the metal ion can be confirmed by the disappearance of the broad O-H stretching vibration of the enol form and a shift in the C=O and C=C stretching vibrations.
-
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and the ligand-to-metal charge transfer (LMCT) bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand and the formation of the complex.
-
Mass Spectrometry: The molecular weight and fragmentation pattern of the complex can be determined using techniques such as ESI-MS or MALDI-TOF.
-
Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Table 1: Representative Spectroscopic Data for a Metal(II) Complex of a Furan-Containing β-Diketone
| Spectroscopic Technique | Ligand (HL) | Metal Complex (ML₂) |
| IR (cm⁻¹) | ||
| ν(O-H) | ~3400 (broad) | Absent |
| ν(C=O) | ~1600 | ~1580 (shifted) |
| ν(C=C) | ~1540 | ~1520 (shifted) |
| ν(M-O) | - | ~450-550 |
| UV-Vis (nm) | ||
| π → π | ~280 | ~285 |
| n → π | ~340 | ~350 |
| d-d transitions | - | ~600-800 (for transition metals) |
Table 2: Representative Crystal Structure Data for a Metal(II) Complex of a Furan-Containing β-Diketone
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral/Square Planar |
| M-O Bond Length (Å) | 1.9 - 2.2 |
| O-M-O Bite Angle (°) | 85 - 95 |
| Ligand Bite Angle (°) | ~90 |
Applications
Metal complexes of this compound and its analogs have potential applications in various fields, including materials science and medicinal chemistry.
Lanthanide complexes of furan-containing β-diketones, such as 2-furoyltrifluoroacetone, are known to exhibit strong luminescence.[1] The furan ring acts as an efficient antenna, absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property makes these complexes promising candidates for use in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and security inks.
Diagram: Energy Transfer in a Luminescent Lanthanide Complex
References
Synthetic Routes to Di(furan-2-yl)methanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Di(furan-2-yl)methanone and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile chemical nature of the furan moiety. The protocols outlined below cover classical and modern synthetic methodologies, including Friedel-Crafts acylation, microwave-assisted synthesis, and multi-component reactions.
Introduction
This compound, also known as 2,2'-difuryl ketone, and its derivatives are important scaffolds in the development of novel therapeutic agents and functional materials. The furan ring is an electron-rich aromatic heterocycle that can engage in various chemical transformations, making it a valuable building block for creating diverse molecular architectures. The carbonyl linker between the two furan rings provides a key structural element that can influence the molecule's conformation and biological activity. This document details reliable and reproducible synthetic routes to access these valuable compounds.
Key Synthetic Strategies
Several synthetic strategies have been successfully employed for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern, scale of the reaction, and available starting materials. The primary methods covered in these notes are:
-
Friedel-Crafts Acylation: A classic and widely used method for the formation of aryl ketones.
-
Microwave-Assisted Organic Synthesis (MAOS): A modern technique that can significantly reduce reaction times and improve yields.
-
Multi-component Reactions (MCRs): Efficient one-pot reactions that allow for the rapid assembly of complex molecules from simple starting materials.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of the parent this compound by the acylation of furan with 2-furoyl chloride. This method can be adapted for the synthesis of substituted derivatives by using appropriately substituted furans or furoyl chlorides.
Reaction Scheme:
Materials:
-
Furan
-
2-Furoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)[1]
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Claisen head
-
Reflux condenser
-
Addition funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, Claisen head, addition funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Lewis Acid Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice/water bath with stirring.
-
Addition of Acyl Chloride: Dissolve 2-furoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled suspension of aluminum chloride over 10-15 minutes using the addition funnel.
-
Addition of Furan: Following the addition of the acyl chloride, add furan (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
Furan and 2-furoyl chloride are toxic and volatile; handle them in a well-ventilated fume hood.
-
Aluminum chloride is a water-sensitive and corrosive solid that reacts violently with water, releasing HCl gas. Handle with care and in a dry environment.
-
Dichloromethane is a suspected carcinogen. Wear appropriate personal protective equipment (gloves, safety goggles).
Quantitative Data for this compound Derivatives
The following table summarizes the synthesis of various furan-2-yl(phenyl)methanone derivatives, which are structurally related to this compound, showcasing the yields and physical properties.
| Compound Name | Structure | Yield (%) | m.p. (°C) | Molecular Formula | Reference |
| Furan-2-yl(4-methoxyphenyl)methanone | 4-MeO-C₆H₄-CO-(C₄H₃O) | 80 | 58-60 | C₁₂H₁₀O₃ | [4] |
| (2,6-Dimethoxyphenyl)(furan-2-yl)methanone | 2,6-(MeO)₂-C₆H₃-CO-(C₄H₃O) | 85 | 64-66 | C₁₃H₁₂O₄ | [4] |
| (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | 3,4-(OH)₂-C₆H₃-CO-(C₄H₃O) | - | 132-134 | C₁₁H₈O₄ | [4] |
Protocol 2: Microwave-Assisted Synthesis of this compound Amide Derivatives
Microwave-assisted organic synthesis can significantly accelerate the formation of amide bonds. This protocol outlines the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, a derivative where one furan ring is part of an amide linkage.[5][6]
Reaction Scheme:
Materials:
-
2-Furoic acid
-
Furfurylamine
-
Coupling agent (e.g., DMT/NMM/TsO⁻ or EDC)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Reaction Mixture Preparation: In a microwave-safe vial, dissolve 2-furoic acid (1.0 equivalent) and furfurylamine (1.0 equivalent) in the chosen solvent.
-
Addition of Coupling Agent: Add the coupling agent (e.g., EDC, 1.2 equivalents) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 5-20 minutes). The optimal conditions should be determined empirically.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by crystallization or flash chromatography.
Protocol 3: One-Pot Multi-component Synthesis of Highly Functionalized Furan Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of highly substituted furan derivatives, which can be adapted to produce structures related to this compound.[7]
Reaction Scheme:
Procedure: [7]
-
Initial Reaction: In a round-bottom flask, combine arylglyoxal (1.0 equivalent) and acetylacetone (1.0 equivalent) in acetone and stir under reflux for 1 hour.
-
Addition of Components: To the reaction mixture, add triethylamine (1.0 equivalent) and a substituted phenol (e.g., 2,6-dimethyl phenol) (1.0 equivalent).
-
Reflux: Continue to stir the mixture under reflux for an additional 2 hours.
-
Isolation: After completion, remove the solvent under reduced pressure. Wash the resulting solid product with cold diethyl ether.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., n-hexane/EtOAc) to yield the pure functionalized furan.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described.
Caption: Friedel-Crafts Acylation Workflow.
Caption: Microwave-Assisted Amide Synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. websites.umich.edu [websites.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Applications of Furan Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, attributed to the ring's ability to engage in various biological interactions and serve as a bioisostere for other aromatic systems.[1][2] This document provides detailed application notes and experimental protocols for investigating the anticancer, antimicrobial, and anti-inflammatory properties of furan derivatives, intended to guide researchers in the discovery and development of novel therapeutics.
Anticancer Applications
Furan-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival.[3][4]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various furan derivatives against a range of cancer cell lines are summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Furan Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-Based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [3] |
| Furan-Based N-Phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [3] |
| Furan-Thiadiazole-Oxadiazole Hybrid | Compound 12 | HepG-2 (Liver) | 7.29 | [5] |
| Furan-Thiadiazole-Oxadiazole Hybrid | Compound 14 | HepG-2 (Liver) | 4.2 | [5] |
| Furan-Pyrimidinamine | Compound 4c | A549 (Lung) | 14.5 | [6] |
| Furan-Pyrimidinamine | Compound 7b | A549 (Lung) | 6.66 | [6] |
| Furan-Pyrimidinamine | Compound 7c | A549 (Lung) | 10.1 | [6] |
| Furan-Pyrimidinamine | Compound 7b | HepG2 (Liver) | 7.28 | [6] |
| Furan-Pyrimidinamine | Compound 4c | HepG2 (Liver) | 13.1 | [6] |
| Furan-Pyrimidinamine | Compound 7c | HepG2 (Liver) | 11.2 | [6] |
| Furan Precursor | Compound 1 | HeLa (Cervical) | < 8.79 | [4] |
| Furan Derivative | Compound 24 | HeLa (Cervical) | < 8.79 | [4] |
| Furan Derivative | Compound 24 | SW620 (Colorectal) | Moderate Activity | [4] |
| Furan Derivative | Compound 26 | SW620 (Colorectal) | Moderate Activity | [4] |
| Furan Derivative | Compound 32 | SW620 (Colorectal) | Potent Activity | [4] |
| Furan Derivative | Compound 35 | SW620 (Colorectal) | Moderate Activity | [4] |
Experimental Protocol: Cell Viability (CCK-8) Assay
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxic effects of furan derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Furan derivative test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan derivative test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathway Analysis: PI3K/Akt and Wnt/β-catenin
Several furan derivatives exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[4] Western blotting is a common technique to investigate the phosphorylation status and expression levels of key proteins within these pathways.
Experimental Workflow for Western Blot Analysis:
Caption: A typical workflow for Western blot analysis.
PI3K/Akt Signaling Pathway Modulation by Furan Derivatives:
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furan Derivatives: Antimicrobial and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan derivatives, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds are integral to numerous natural products and synthetic molecules, demonstrating potent antimicrobial and anti-inflammatory properties. This document provides detailed application notes, experimental protocols, and a summary of the biological activities of various furan derivatives, intended to serve as a comprehensive resource for researchers in drug discovery and development.
The furan scaffold's versatility allows for structural modifications that can significantly enhance its therapeutic potential. Many furan derivatives exert their biological effects through mechanisms such as the inhibition of microbial growth and the modulation of key inflammatory signaling pathways.[1][2] This compilation aims to facilitate further research and application of these promising compounds.
I. Antimicrobial Effects of Furan Derivatives
Furan derivatives have demonstrated efficacy against a broad range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanisms of action often involve the disruption of microbial cellular processes and the inhibition of essential enzymes.[1][2]
Quantitative Antimicrobial Activity
The antimicrobial potency of furan derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for several furan derivatives against various pathogens.
Table 1: Antibacterial Activity of Furan Derivatives (MIC in µg/mL)
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [3] |
| Escherichia coli | 25 | [3] | ||
| Staphylococcus aureus | 12.5 | [3] | ||
| Benzofuran | Compound 2 | Staphylococcus aureus | 25 | [3] |
| 2(5H)-Furanone | F131 | Staphylococcus aureus (MSSA & MRSA isolates) | 8 - 16 | [4] |
| Carbamothioyl-furan-2-carboxamide | Compound 4f | Escherichia coli | 280 | [5] |
| Staphylococcus aureus | 265 | [5] | ||
| Bacillus cereus | 230 | [5] | ||
| Furan-Propanoic Acid | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [6] |
Table 2: Antifungal Activity of Furan Derivatives (MIC in µg/mL)
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran | Compound 6 | Penicillium italicum | 12.5 | [3] |
| Colletotrichum musae | 12.5 - 25 | [3] | ||
| 2(5H)-Furanone | F131 | Candida albicans (clinical isolates) | 32 - 128 | [4] |
| Dibenzofuran | Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [1] |
| Carbamothioyl-furan-2-carboxamide | Carboxamide derivatives | Various fungal strains | 150.7 - 295 | [5] |
II. Anti-inflammatory Effects of Furan Derivatives
Several furan derivatives have been shown to possess significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[1]
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of furan derivatives can be assessed by their ability to inhibit the production of inflammatory markers. The half-maximal inhibitory concentration (IC50) is a common measure of this potency.
Table 3: Anti-inflammatory Activity of Furan Derivatives (IC50)
| Compound Class | Specific Derivative | Assay | IC50 | Reference |
| Benzofuran | Compound 1 | NO Inhibition in LPS-stimulated RAW 264.7 cells | 17.31 µM | [3] |
| Benzofuran | Compound 3 | NO Inhibition in LPS-stimulated RAW 264.7 cells | 16.5 µM | [3] |
| Benzofuran | Compound 2 | NO Inhibition in LPS-stimulated RAW 264.7 cells | 31.5 µM | [3] |
| Benzofuran | Compound 4 | NO Inhibition in LPS-stimulated RAW 264.7 cells | 42.8 µM | [3] |
| Furan Hybrid | H1 | Inhibition of Albumin Denaturation | 114.31 µg/mL | [7] |
| Furan Hybrid | H2 | Inhibition of Albumin Denaturation | 134.33 µg/mL | [7] |
| Furan Hybrid | H3 | Inhibition of Albumin Denaturation | 150.99 µg/mL | [7] |
| Furan Hybrid | H4 | Inhibition of Albumin Denaturation | 124.71 µg/mL | [7] |
III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of a furan derivative that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Test furan derivative
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound: Dissolve the furan derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with broth to the desired starting concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. Each well should contain 100 µL of the diluted compound.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound and the growth control wells. The final volume in each well will be 200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control antibiotic.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the furan derivative at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7 as an indicator of the anti-inflammatory activity of furan derivatives.[10][11]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test furan derivative
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the furan derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. A set of untreated, unstimulated cells should be included as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.
-
-
Cell Viability Assay (e.g., MTT assay): It is crucial to perform a cell viability assay in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of the furan derivative.[10]
IV. Signaling Pathways in Anti-inflammatory Action
Furan derivatives often exert their anti-inflammatory effects by modulating intracellular signaling cascades. Two key pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[12][13]
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation.[2] In response to inflammatory stimuli like LPS, various MAPK members (p38, JNK, and ERK) are activated, leading to the production of pro-inflammatory cytokines. Some furan derivatives have been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.
PPAR-γ Signaling Pathway
PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation.[12] Activation of PPAR-γ can suppress the expression of pro-inflammatory genes by inhibiting the activity of transcription factors like NF-κB. Certain furan derivatives may act as PPAR-γ agonists, leading to an anti-inflammatory effect.
Conclusion
Furan derivatives represent a promising class of compounds with significant antimicrobial and anti-inflammatory potential. The data and protocols presented in this document provide a valuable resource for the scientific community to advance the research and development of novel furan-based therapeutics. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to unlock their full therapeutic potential.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARγ regulates inflammatory reaction by inhibiting the MAPK/NF-κB pathway in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory mechanism of galangin in lipopolysaccharide-stimulated microglia: Critical role of PPAR-γ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Di(furan-2-yl)methanone Synthesis
Welcome to the technical support center for the synthesis of Di(furan-2-yl)methanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important chemical compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge, often stemming from the choice of catalyst and reaction conditions. The furan ring is sensitive to strong acids, which can lead to polymerization.[1][2]
-
Cause 1: Harsh Catalyst. Strong Lewis acids like Aluminum Chloride (AlCl₃) are known to cause extensive polymerization of furan, significantly reducing the yield of the desired product.[1]
-
Solution 1: Use a Milder Catalyst. Consider using milder Lewis acids such as Boron Trifluoride (BF₃) or its etherate complex (BF₃-etherate), which can lead to better yields and less polymerization.[1] Heterogeneous catalysts, like Chromium-exchanged dodecatungstophosphoric acid, have also been shown to be effective and offer the advantage of being reusable.[1][3]
-
Cause 2: Suboptimal Reaction Temperature. High temperatures can promote side reactions and decomposition of the product.
-
Solution 2: Control the Temperature. Running the reaction at lower temperatures, for instance between -20°C and 0°C, can help to control the reaction rate and minimize unwanted side products.[1]
Q2: I am observing a significant amount of dark, polymeric material in my reaction mixture. How can I prevent this?
A2: The formation of polymeric material is a classic sign of furan ring degradation under acidic conditions.
-
Cause: Furan's Acid Sensitivity. The furan ring is an electron-rich system that is prone to polymerization in the presence of strong acids.[2][4]
-
Solution: Optimize Catalyst and Conditions. As with improving yield, the key is to use milder catalysts and lower reaction temperatures.[1] Additionally, ensuring anhydrous (dry) conditions is crucial, as moisture can deactivate some catalysts and promote side reactions.
Q3: I am using a Grignard-based synthesis and obtaining a tertiary alcohol instead of the desired ketone. What is happening and how can I fix it?
A3: This is a common side reaction in Grignard syntheses of ketones.
-
Cause: Over-addition of the Grignard Reagent. The initially formed ketone is also reactive towards the Grignard reagent. A second equivalent of the Grignard reagent can add to the carbonyl group of your this compound product, leading to the formation of a tertiary alcohol.[1]
-
Solution 1: Inverse Addition. Add the Grignard reagent slowly to the solution of the acylating agent (e.g., 2-furoyl chloride). This maintains a low concentration of the Grignard reagent, favoring the formation of the ketone and minimizing the over-addition reaction.[1]
-
Solution 2: Low Temperature. Performing the reaction at low temperatures helps to control the reactivity of the Grignard reagent.[1]
Q4: What are the best methods for purifying this compound?
A4: Purification is essential to remove unreacted starting materials, catalysts, and side products.
-
Method 1: Column Chromatography. Silica gel column chromatography is a widely used and effective method for purifying this compound.[5] A common eluent system is a mixture of hexanes and ethyl acetate.[5]
-
Method 2: Recrystallization. If the product is a solid, recrystallization can be an effective purification technique. Solvents should be chosen based on the solubility of the product and impurities.
-
Method 3: Quenching and Extraction. After the reaction is complete, it is important to quench the reaction properly, for example, by pouring the mixture into iced water.[5] This is followed by extraction with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate to separate the product from aqueous-soluble impurities.[5]
Quantitative Data Summary
The choice of catalyst in the Friedel-Crafts acylation of furan significantly impacts the reaction's success. The following table summarizes a comparison of different catalysts.
| Catalyst | Acylating Agent | Typical Conditions | Advantages | Disadvantages/Challenges |
| Aluminum Chloride (AlCl₃) | 2-Furoyl Chloride | Anhydrous solvent (e.g., CS₂) | Classical, well-established method[1] | Causes extensive polymerization of furan, leading to low yields[1] |
| Boron Trifluoride (BF₃) / BF₃-etherate | 2-Furoyl Chloride / Furoic Anhydride | Low temperature (-20°C to 0°C) | Milder than AlCl₃, resulting in better yields and less polymerization[1] | Requires stoichiometric amounts, moisture sensitive[1] |
| Chromium-exchanged Dodecatungstophosphoric Acid | Acetic Anhydride | Optimized temperature and catalyst ratio | Heterogeneous, reusable, high selectivity, considered a "green" process[1][3] | May be specific to certain acylating agents and require catalyst synthesis[1] |
Experimental Protocols
Method 1: Friedel-Crafts Acylation using a Mild Lewis Acid
This protocol is adapted from procedures for synthesizing similar furan-containing ketones.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Catalyst Addition: Slowly add the mild Lewis acid catalyst (e.g., Boron Trifluoride etherate) to the stirred solution.
-
Acylating Agent Addition: Dissolve 2-furoyl chloride in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at the controlled temperature for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker of iced water.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.[5]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).[5]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a troubleshooting guide for common issues.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting common synthesis issues.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan as a versatile synthon [pubsapp.acs.org]
- 5. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Di(furan-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Di(furan-2-yl)methanone. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Section 1: Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q1: My Friedel-Crafts acylation of furan with 2-furoyl chloride is resulting in a low yield or no desired product. What are the likely causes?
A1: Low yields in this reaction are common and can often be attributed to the inherent reactivity of the furan ring. Furan is sensitive to the strong acidic conditions of classical Friedel-Crafts acylations, which can lead to significant polymerization of the starting material.[1][2] Key factors influencing the yield include the choice of catalyst, reaction temperature, and the purity of the reactants.
Troubleshooting Steps:
-
Catalyst Selection: Strong Lewis acids like aluminum chloride (AlCl₃) can aggressively promote the polymerization of furan.[1][2] It is advisable to use milder Lewis acids.
-
Temperature Control: The acylation of furan is often exothermic.[1] Maintaining a low and controlled temperature is crucial to prevent the formation of side products and polymers.
-
Purity of Furan: Furan should be distilled immediately before use to remove any polymeric impurities that can inhibit the reaction.
-
Moisture Control: The reaction must be carried out under anhydrous conditions, as moisture can deactivate the Lewis acid catalyst.
Issue 2: Significant Polymerization of Furan
Q2: My reaction mixture is turning into a dark, intractable tar, suggesting extensive polymerization. How can I prevent this?
A2: Polymerization is the most significant side reaction in the acylation of furan.[1][2] It is triggered by the acidic catalyst and elevated temperatures.
Strategies to Minimize Polymerization:
-
Use of Milder Catalysts: Employing catalysts such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or heterogeneous catalysts like zeolites can significantly reduce polymer formation.[1]
-
Controlled Reagent Addition: Slowly add the acylating agent (2-furoyl chloride) or furan to the reaction mixture at a low temperature to manage the exothermic nature of the reaction.[1]
-
Solvent Choice: The polarity of the solvent can influence the stability and activity of the catalyst. Non-polar solvents like carbon disulfide or dichloromethane are commonly used.
-
Prompt Work-up: Neutralize the acid catalyst promptly after the reaction is deemed complete to prevent further degradation of the product and starting materials.[1]
Issue 3: Difficulty in Product Purification
Q3: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are effective?
A3: The primary challenge in purification is the removal of polymeric byproducts and other closely related impurities.
Purification Recommendations:
-
Initial Work-up: After quenching the reaction, a standard aqueous work-up should be performed to remove the catalyst and water-soluble byproducts.
-
Column Chromatography: This is the most effective method for purifying this compound. A silica gel column with a non-polar to moderately polar eluent system is recommended. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, can effectively separate the product from impurities.[3]
-
Trituration: If the crude product is a solid, trituration with a non-polar solvent in which the product has low solubility can help remove some impurities before further purification.[4]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective final purification step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common approach is the Friedel-Crafts acylation of furan with 2-furoyl chloride using a Lewis acid catalyst.[5] This reaction introduces the 2-furoyl group onto the 2-position of the furan ring.[5]
Q2: What are the optimal reaction conditions for the Friedel-Crafts acylation of furan to synthesize this compound?
A2: Optimal conditions aim to balance reactivity with minimizing side reactions. Based on related syntheses of acyl furans, the following conditions are recommended as a starting point:
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is often a better choice than aluminum chloride (AlCl₃) due to its milder nature.[2]
-
Temperature: The reaction should be initiated at a low temperature, typically between -5 °C and 0 °C, and then allowed to proceed at room temperature.[6][7]
-
Solvent: Anhydrous dichloromethane or carbon disulfide are suitable solvents.
Q3: Are there alternative synthetic methods to Friedel-Crafts acylation?
A3: While Friedel-Crafts acylation is the most direct method, other strategies for synthesizing furan derivatives exist, such as those involving the cyclization of 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or palladium-catalyzed cross-coupling reactions.[8] However, for the specific synthesis of this compound, these routes are less common.
Q4: What are the expected side products in the synthesis of this compound?
A4: Besides the formation of polymers, potential side products can include:
-
Isomers: While the acylation of furan is highly regioselective for the 2-position, trace amounts of the 2,3- or 2,4-disubstituted isomers might be formed.
-
Products of Ring Opening: Under harsh acidic conditions, the furan ring can open, leading to the formation of various degradation products.[9]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling patterns of the protons on the furan rings are characteristic.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹, as well as absorptions corresponding to the C-O and C-H bonds of the furan rings.[12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): TLC is useful for monitoring the progress of the reaction and assessing the purity of the final product.
Section 3: Data Presentation
Table 1: Comparison of Catalysts for Furan Acylation (Qualitative)
| Catalyst | Relative Strength | Tendency for Polymerization | Recommended Use |
| Aluminum Chloride (AlCl₃) | Strong | High | Not recommended for furan |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Mild | Moderate | Recommended |
| Zinc Chloride (ZnCl₂) | Mild | Low to Moderate | Good alternative |
| Heterogeneous Catalysts (e.g., Zeolites) | Mild | Low | Promising for cleaner reactions |
Section 4: Experimental Protocols
General Protocol for the Synthesis of 2-Acylfurans (Adapted for this compound)
This protocol is a general guideline adapted from the synthesis of related acylfurans and should be optimized for the specific synthesis of this compound.
Materials:
-
Furan (freshly distilled)
-
2-Furoyl chloride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled furan (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron trifluoride etherate (1.1 equivalents) to the stirred solution.
-
Add 2-furoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir for another 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Section 5: Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. acylation of furan mechanism structure | Filo [askfilo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Furan synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of Di(furan-2-yl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Di(furan-2-yl)methanone. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically depend on the synthetic route. Common impurities may include unreacted starting materials such as furan and 2-furoyl chloride (or other acylating agents), byproducts from side reactions, and residual solvents. In syntheses like the Friedel-Crafts acylation, polymeric or resinous materials can also form.[1]
Q2: My this compound appears to be degrading during purification. What could be the cause and how can I prevent it?
A2: Furan derivatives can be sensitive to strong acids, heat, and prolonged exposure to air and light, which can lead to decomposition or polymerization.[1] To minimize degradation, it is advisable to:
-
Neutralize any residual acid from the reaction work-up with a mild base wash (e.g., saturated sodium bicarbonate solution) before purification.
-
Use lower temperatures during solvent evaporation (rotary evaporation).
-
Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.[1]
-
Store the purified compound in a cool, dark place.
Q3: I'm having trouble separating this compound from an impurity with a very similar Rf value in column chromatography. What can I do?
A3: When impurities co-elute with the product, several strategies can be employed:
-
Optimize the Solvent System: Experiment with different solvent systems on a thin-layer chromatography (TLC) plate to maximize the separation between your product and the impurity. Try adding a small percentage of a third solvent with a different polarity.
-
Use a Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can improve resolution.[2]
-
Consider a Different Stationary Phase: If standard silica gel is not effective, consider using neutral or deactivated silica gel, or even reverse-phase chromatography.[2]
Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" can occur if the solution is supersaturated, cooled too quickly, or if impurities are inhibiting crystal formation.[3] To encourage crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.[3]
-
Re-evaluate the Solvent System: The chosen solvent may be too good of a solvent. Experiment with solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or significant side product formation. | Monitor the reaction to completion using TLC. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize byproducts. |
| Residual starting materials or reagents. | Perform an appropriate aqueous work-up to remove water-soluble impurities. For example, a wash with dilute acid can remove basic starting materials, and a wash with dilute base can remove acidic byproducts. | |
| Product Degradation (Darkening/Polymerization) | Presence of residual acid or exposure to high heat. | Neutralize the crude product mixture before concentrating and purifying.[1] Use a rotary evaporator at a lower temperature and pressure. |
| Air or light sensitivity. | Store the compound under an inert atmosphere, protected from light.[1] | |
| Co-elution of Impurities in Column Chromatography | Inadequate separation with the chosen solvent system. | Optimize the eluent system using TLC to achieve better separation.[2] Consider using isocratic elution with the optimal solvent mixture or a shallower gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.[2] | |
| Failure to Crystallize During Recrystallization | Inappropriate solvent choice. | Test a range of solvents and solvent pairs to find a suitable system. The ideal solvent will dissolve the compound when hot but not when cold. |
| Solution is not sufficiently concentrated. | Carefully evaporate some of the solvent from the filtrate and attempt to cool and crystallize again. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
-
Preparation of the Slurry:
-
In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Stir gently to remove air bubbles.
-
-
Packing the Column:
-
Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any trapped air.[5]
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 100% hexane to a 9:1 or 4:1 mixture of hexane:ethyl acetate.[6]
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Examples of solvent systems that can be tested include ethanol/water, dichloromethane/hexane, or acetone.[4][7]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) in small portions and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven at a low temperature.
-
Visual Guides
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Troubleshooting Logic for Purification.
References
Technical Support Center: Di(furan-2-yl)methanone Synthesis
Welcome to the Technical Support Center for the synthesis of di(furan-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of furan with 2-furoyl chloride is resulting in a very low yield or no product at all. What are the common causes?
A1: Low or no yield in this specific Friedel-Crafts acylation is a common issue primarily due to the sensitivity of the furan ring to the reaction conditions. The most frequent culprits are:
-
Catalyst Choice: Strong Lewis acids, such as aluminum chloride (AlCl₃), are known to cause polymerization and ring-opening of the furan ring, leading to significant substrate and product loss. Milder Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or solid acid catalysts are often more suitable for furan chemistry.
-
Catalyst Inactivity: Lewis acids are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst. It is critical to maintain strictly anhydrous conditions.
-
Reaction Temperature: While the reaction requires energy to proceed, excessively high temperatures can promote side reactions, particularly polymerization, resulting in the formation of intractable tars.
-
Purity of Reagents: The purity of furan and 2-furoyl chloride is crucial. Impurities can inhibit the catalyst or lead to the formation of undesired byproducts.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Formation of a Dark, Tarry, or Resinous Material
Q2: My reaction mixture turns into a dark, intractable tar, making product isolation impossible. What is happening and how can I prevent it?
A2: The formation of a dark, resinous material is a strong indication of furan polymerization. Furan is susceptible to acid-catalyzed polymerization, a reaction that is often promoted by strong Lewis acids and higher temperatures.
Preventative Measures:
-
Use a Milder Catalyst: As mentioned, switching from AlCl₃ to BF₃·OEt₂ or a solid acid catalyst can significantly reduce polymerization.
-
Control the Temperature: Maintain a low temperature, especially during the initial addition of the catalyst and acylating agent. Starting the reaction at 0°C and then allowing it to slowly warm to room temperature is a common strategy.
-
Inverse Addition: Adding the Lewis acid to the solution of furan and 2-furoyl chloride can sometimes help to control the initial exotherm and reduce polymerization.
-
Dilution: Working in a more dilute solution can sometimes disfavor the intermolecular polymerization reaction.
Issue 3: Presence of Multiple Byproducts in the Crude Product
Q3: My crude product shows multiple spots on TLC and several peaks in GC-MS analysis besides the desired product. What are these byproducts and how can I minimize them?
A3: Besides polymerization, other side reactions can lead to a variety of byproducts. The primary side reactions are ring-opening of the furan nucleus and self-acylation of the starting materials.
Potential Byproducts and their Origin:
| Byproduct Category | Potential Structures/Description | Likely Cause | Suggested Mitigation |
| Polymerization | Insoluble, high molecular weight oligomers/polymers of furan. | Strong acid catalyst, high temperature. | Use a milder catalyst (e.g., BF₃·OEt₂), maintain low reaction temperature. |
| Ring-Opened Products | 1,4-dicarbonyl compounds, such as succinaldehyde derivatives. | Attack of water or other nucleophiles on the protonated furan ring under acidic conditions. | Ensure strictly anhydrous conditions. |
| Self-Acylation | Acylated 2-furoyl chloride derivatives. | Can occur under Friedel-Crafts conditions, though less common. | Controlled stoichiometry and slow addition of reagents. |
| Positional Isomers | (Furan-2-yl)(furan-3-yl)methanone. | Acylation at the less favored 3-position of furan. | Generally a minor byproduct as acylation at the 2-position is electronically favored. |
Hypothetical Byproduct Distribution in a Crude Product (Illustrative Example)
| Compound | Retention Time (GC) | Relative Abundance (%) |
| Furan (unreacted) | 2.5 min | 10 |
| 2-Furoyl chloride (unreacted) | 5.2 min | 5 |
| This compound | 10.8 min | 65 |
| (Furan-2-yl)(furan-3-yl)methanone | 11.2 min | 3 |
| Ring-opened dicarbonyl byproduct | 8.5 min | 7 |
| Furan Dimer/Trimer | >15 min | 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Boron Trifluoride Etherate
This protocol is a representative procedure for the synthesis of this compound using a milder Lewis acid to minimize side reactions.
Materials:
-
Furan (freshly distilled)
-
2-Furoyl chloride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add furan (1.2 equivalents) and anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Add 2-furoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred furan solution over 15 minutes.
-
Addition of Catalyst: To a separate dropping funnel, add boron trifluoride etherate (1.1 equivalents) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Stir until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Signaling Pathways and Reaction Mechanisms
Diagram of this compound Synthesis and Major Side Reactions
Technical Support Center: Di(furan-2-yl)methanone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di(furan-2-yl)methanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Synthesis via Friedel-Crafts Acylation
The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of furan with 2-furoyl chloride. Due to the acid-sensitive nature of the furan ring, this reaction is prone to challenges.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Decomposition of Furan: Strong Lewis acids (e.g., AlCl₃) can cause polymerization and ring-opening of the furan starting material.[1] | Use a milder Lewis acid catalyst, such as BF₃·OEt₂ or a heterogeneous catalyst like AlPW₁₂O₄₀ / Mg(OH)₂.[2][3] |
| Inefficient Acylium Ion Formation: The acyl chloride (2-furoyl chloride) may not be effectively activated. | Ensure the 2-furoyl chloride is of high purity and the reaction is conducted under anhydrous conditions. | |
| Formation of Dark, Tarry Byproducts | Polymerization of Furan: This is a common side reaction under strongly acidic conditions.[1] | - Lower the reaction temperature. - Use a less aggressive Lewis acid. - Slowly add the furan to the acyl chloride-catalyst complex. |
| Difficult Product Purification | Presence of Polymeric Material: Tar-like byproducts can complicate the isolation of the desired product. | - Quench the reaction carefully and neutralize the acid promptly. - Perform a primary purification step, such as filtration through a plug of silica gel, to remove the bulk of the polymeric material before fine purification. |
| Co-elution with Starting Materials: Unreacted furan or 2-furoyl chloride may be difficult to separate from the product. | Optimize column chromatography conditions, such as the solvent system, to improve separation. |
Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | - The solution is supersaturated. - The cooling rate is too fast. - Impurities are inhibiting crystal lattice formation. | - Allow the crystallization solution to cool to room temperature slowly before transferring to a refrigerator. - Use a seed crystal to initiate crystallization. - Try a different solvent or a solvent mixture. |
| Low Recovery After Purification | - Product loss during transfers. - Product decomposition during purification. - Incomplete extraction from the reaction mixture. | - Minimize the number of transfer steps. - Avoid excessive heating during solvent removal. - Ensure complete extraction by performing multiple extractions with an appropriate solvent. |
| Persistent Impurities | Formation of Isomers or Closely Related Byproducts: Side reactions can lead to impurities that are difficult to separate. | - Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. - Consider derivatization to facilitate separation, followed by removal of the derivatizing group. |
Experimental Workflow for Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of furan failing with aluminum chloride (AlCl₃)?
A1: Furan is an electron-rich and acid-sensitive heterocycle. Strong Lewis acids like aluminum chloride often lead to polymerization of the furan ring, resulting in low yields and the formation of tarry byproducts.[1] It is recommended to use milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or heterogeneous catalysts.[2][3]
Q2: What are the best practices for storing this compound?
A2: While specific stability data for this compound is not extensively documented, furan derivatives can be sensitive to strong acids, bases, and prolonged exposure to heat and light.[4] It is advisable to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q3: My purified this compound is discolored. What could be the cause?
A3: Discoloration can be an indication of impurities or degradation. Furan-containing compounds can be susceptible to oxidation or polymerization, which can lead to colored byproducts. Ensure that the purification process effectively removes all traces of acid from the synthesis and that the compound is not exposed to high temperatures for extended periods.
Q4: Can I reduce the carbonyl group of this compound?
A4: Yes, the ketone can be reduced to the corresponding secondary alcohol, di(furan-2-yl)methanol. A common reducing agent for this transformation is sodium borohydride (NaBH₄).
Experimental Protocols
Protocol 1: Synthesis of 2-Furoyl Chloride
This protocol describes the preparation of 2-furoyl chloride from 2-furoic acid using thionyl chloride.
Materials:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend 2-furoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude 2-furoyl chloride can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol is adapted from procedures for the Friedel-Crafts acylation of furan derivatives.[5]
Materials:
-
2-Furoyl chloride
-
Furan
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-furoyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add BF₃·OEt₂ to the solution.
-
In a separate flask, dissolve furan in anhydrous DCM.
-
Add the furan solution dropwise to the stirred 2-furoyl chloride-catalyst mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Signaling Pathway
This compound serves as a scaffold in medicinal chemistry.[6] Structural analogs, such as furan-2-yl(phenyl)methanone derivatives, have shown potential as inhibitors of protein tyrosine kinases (PTKs), which are key components of signaling pathways like the PI3K/Akt/mTOR pathway.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer.[2][7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a furan-based PTK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound|High-Quality Research Chemical [benchchem.com]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Di(furan-2-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Di(furan-2-yl)methanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride. This reaction is typically catalyzed by a Lewis acid.
Q2: Why am I getting a low yield in my this compound synthesis?
A2: Low yields are a common issue and can be attributed to several factors. The furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening, especially in the presence of moisture.[1] Other common causes include incomplete reaction, degradation of starting materials or the product under harsh conditions, and the formation of side products.[1]
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A3: The formation of a dark, tarry substance is a strong indication of furan polymerization.[1] This is often triggered by harsh acidic conditions. To prevent this, consider the following:
-
Use milder reaction conditions: Opt for a milder Lewis acid catalyst instead of strong ones like aluminum chloride (AlCl₃).[2][3]
-
Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[1]
-
Ensure anhydrous conditions: The presence of water can promote side reactions, including ring-opening, which can lead to the formation of polymerizable intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
Minimize reaction time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.[1]
Q4: What are some alternative synthesis methods for this compound?
A4: An alternative route involves the use of a Grignard reagent. This can be achieved by reacting a furan-derived Grignard reagent, such as 2-furylmagnesium bromide, with 2-furoyl chloride. This method can offer a pathway to the desired product under different reaction conditions, potentially avoiding the harsh acidity of Friedel-Crafts reactions.
Q5: How can I effectively purify this compound?
A5: Purification can be challenging due to the potential for product degradation. Common and effective techniques include:
-
Column Chromatography: This is a standard method for purifying the product. However, the acidic nature of silica gel can sometimes cause degradation of sensitive furan compounds. Using a deactivated silica gel or a different stationary phase may be beneficial.[1]
-
Distillation: For volatile furan derivatives, vacuum distillation can be an effective purification method. However, care must be taken to avoid excessive heat, which can lead to decomposition.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
This guide provides a step-by-step approach to troubleshooting low yields in the Friedel-Crafts acylation of furan.
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC analysis of the crude product shows a complex mixture of spots with a faint spot corresponding to the product.
-
The reaction mixture turns dark or forms a significant amount of black tar.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yields in the Friedel-Crafts acylation of furan.
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
NMR spectrum of the purified product shows unexpected peaks.
-
TLC analysis shows multiple spots even after purification.
Common Impurities and Solutions:
| Impurity | Identification (Possible NMR Signals) | Likely Cause | Suggested Solution |
| Polymeric Furan | Broad, unresolved signals in the baseline of the NMR spectrum. Insoluble black/brown solid. | Harsh acidic conditions, high temperature. | Use milder reaction conditions (catalyst, temperature). Minimize reaction time. |
| Unreacted 2-furoyl chloride | Characteristic signals for the acid chloride. | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure catalyst is active. |
| Ring-opened byproducts (1,4-dicarbonyl compounds) | Aldehydic and ketonic protons in the NMR spectrum. | Presence of water in the reaction mixture. | Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere. |
| Diacylated furan | Additional signals in the aromatic region of the NMR, consistent with a second acyl group on one of the furan rings. | Highly activating reaction conditions. | Use a milder catalyst and lower temperature. Use a slight excess of furan. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Acylation of Furan
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| AlCl₃ | 2-Furoyl Chloride | CS₂, CH₂Cl₂ | 0 - RT | 2 - 12 | Low to Moderate | Readily available, well-established. | Often causes extensive polymerization of furan, leading to low yields and tar formation.[3] |
| BF₃·OEt₂ | 2-Furoyl Chloride | CH₂Cl₂, Dioxane | -10 - 0 | 1 - 4 | Moderate to Good | Milder than AlCl₃, resulting in less polymerization and higher yields.[3] | Moisture sensitive, often required in stoichiometric amounts. |
| Zeolites (e.g., H-Y) | Furoic Anhydride | Toluene | 80 - 110 | 4 - 8 | Good | Heterogeneous, reusable, environmentally friendly. | May require higher temperatures, potential for catalyst deactivation. |
| Cr-exchanged DTP/K-10 | Acetic Anhydride | Solvent-free | 100 - 120 | 1 - 2 | 88 (conversion) | High conversion and selectivity, heterogeneous, green process. | Catalyst synthesis required, may not be general for all acylating agents. |
Note: Yields are highly dependent on specific reaction conditions and substrate purity. This table provides a general comparison.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Boron Trifluoride Etherate
This protocol provides a method for the synthesis of this compound using a milder Lewis acid to improve yield and minimize polymerization.
Materials:
-
Furan (freshly distilled)
-
2-Furoyl chloride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add furan (1.2 equivalents) and anhydrous dichloromethane to the flask.
-
Cool the flask to -10 °C in an ice-salt bath.
-
Add boron trifluoride etherate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -5 °C.
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Dissolve 2-furoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 2-furoyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, slowly quench the reaction by adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford this compound.
Experimental Workflow for Friedel-Crafts Acylation:
Caption: A step-by-step workflow for the synthesis of this compound via Friedel-Crafts acylation.
Protocol 2: Synthesis via Grignard Reagent
This protocol outlines an alternative synthesis of this compound using a Grignard reagent.
Materials:
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2-Bromofuran
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal, as an initiator)
-
2-Furoyl chloride
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry all glassware and allow to cool under a nitrogen atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 2-bromofuran (1.1 equivalents) in anhydrous THF and add a small portion to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-furylmagnesium bromide).
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-furoyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the 2-furoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship for Synthesis Route Selection:
Caption: A diagram illustrating the decision-making process for selecting a synthetic route.
References
Technical Support Center: Di(furan-2-yl)methanone Stability and Degradation
This technical support center is designed for researchers, scientists, and drug development professionals working with Di(furan-2-yl)methanone. It provides essential information on the stability and degradation of this compound, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.
Issue 1: Loss of Compound Potency or Purity Over Time in Solution
Question: I've observed a decrease in the concentration or the appearance of unknown peaks in the chromatogram of my this compound solution. What could be the cause and how can I prevent it?
Answer: The degradation of this compound in solution is most likely due to hydrolysis, particularly under acidic or basic conditions. The furan rings are susceptible to ring-opening reactions when exposed to protons or hydroxide ions.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is neutral (pH 6-8). If your experimental conditions require an acidic or basic medium, consider the potential for degradation and minimize the exposure time.
-
Solvent Choice: Use aprotic solvents if compatible with your experimental design. If aqueous solutions are necessary, use buffered systems to maintain a stable pH.
-
Temperature: Store solutions at low temperatures (2-8 °C) and protect them from light to minimize thermal and photodegradation.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Discoloration or Physical Change of Solid this compound
Question: My solid sample of this compound has changed color (e.g., yellowing or browning). Is it still usable?
Answer: Discoloration of the solid compound can indicate degradation, potentially due to prolonged exposure to light, heat, or reactive atmospheric components.
Troubleshooting Steps:
-
Storage Conditions: Always store solid this compound in a tightly sealed container, protected from light, in a cool and dry place.
-
Purity Check: Before use, re-analyze the purity of the discolored sample using a suitable analytical method, such as HPLC or GC-MS, to determine the extent of degradation.
-
Purification: If significant degradation has occurred, purification by recrystallization or chromatography may be necessary.
Issue 3: Inconsistent Results in Formulation Studies
Question: I am experiencing variability in the performance of my formulation containing this compound. Could there be an incompatibility with the excipients?
Answer: Yes, chemical interactions between this compound and certain pharmaceutical excipients can lead to degradation and inconsistent results.
Troubleshooting Steps:
-
Excipient Screening: Conduct compatibility studies by preparing binary mixtures of this compound with individual excipients. Store these mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) and analyze for degradation products.
-
Avoid Reducing Sugars: Excipients like lactose can contain reducing sugar impurities that may react with the furan moiety, especially in the presence of moisture and heat.
-
Check for Reactive Impurities: Be aware of potentially reactive impurities in excipients, such as peroxides in povidone, which could lead to oxidative degradation.
-
pH of Microenvironment: Consider the pH of the excipient's microenvironment, as acidic or basic excipients could promote hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways are:
-
Acid-Catalyzed Hydrolysis: Protonation of the furan ring leads to ring-opening and the formation of dicarbonyl compounds.
-
Base-Catalyzed Hydrolysis: While generally less susceptible than to acid, strong basic conditions can also promote ring cleavage.
-
Oxidation: The furan rings can be oxidized, potentially leading to the formation of maleic anhydride derivatives and other cleavage products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to various degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving decarbonylation and ring fragmentation.
Q2: What are the expected degradation products of this compound?
A2: While specific studies on this compound are limited, based on the chemistry of furan compounds, potential degradation products include:
-
From Hydrolysis: Acyclic dicarbonyl compounds resulting from the opening of one or both furan rings.
-
From Oxidation: Furoic acid, maleic anhydride derivatives, and smaller carboxylic acids.
-
From Thermal Degradation: Carbon monoxide, furan, and various smaller hydrocarbon fragments.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a well-closed container, protected from light, in a cool (2-8 °C is recommended for long-term storage) and dry environment.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, is recommended. This method should be able to separate the intact this compound from its potential degradation products.
Data Presentation
The following tables summarize typical conditions for forced degradation studies and a starting point for developing a stability-indicating HPLC method.
Table 1: Typical Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 60 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature / 60 °C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal | Dry Heat | 80 °C | 24 - 72 hours |
| Photolytic | UV light (254 nm) and/or visible light | Room Temperature | 24 - 72 hours |
Table 2: Example HPLC Method for Stability Testing
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~270-280 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a solid sample of the compound in an oven at 80 °C. Also, place a solution of the compound in a sealed vial at 60 °C.
-
Photolytic: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 2, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Protocol 2: HPLC Method for Purity and Degradation Product Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
System Suitability: Before sample analysis, inject a standard solution of this compound to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility.
-
Sample Analysis: Inject the prepared samples from the forced degradation study or other stability tests.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the percentage of degradation and the relative amounts of each degradation product.
Mandatory Visualization
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound degradation.
Technical Support Center: Scale-up Synthesis of Di(furan-2-yl)methanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Di(furan-2-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent method for the scale-up synthesis of this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride. This reaction is typically catalyzed by a Lewis acid. However, due to the sensitivity of the furan ring to strong acids, which can cause polymerization, careful selection of the catalyst and reaction conditions is crucial for a successful scale-up.[1] Milder Lewis acids, such as boron trifluoride (BF₃), or heterogeneous catalysts are often preferred over stronger ones like aluminum chloride (AlCl₃) to minimize side reactions.[1]
Q2: What are the critical safety precautions to consider during the synthesis?
A2: Key safety considerations include:
-
Reagent Handling: 2-Furoyl chloride is corrosive and irritating to the eyes and respiratory tract.[2] Thionyl chloride, often used to prepare 2-furoyl chloride, is also highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Quenching: The quenching of the reaction, especially when using Lewis acids, can be highly exothermic. The reaction mixture should be cooled and quenched slowly by adding it to ice-water to dissipate the heat effectively.[3]
-
Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to institutional safety protocols.
Q3: How can I purify this compound at a larger scale?
A3: Purification of this compound on a larger scale can be achieved through several methods:
-
Distillation: Vacuum distillation is a suitable method for purifying the product, especially for removing lower-boiling impurities. Care must be taken to avoid high temperatures, as furan derivatives can be thermally sensitive.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For high-purity requirements, column chromatography using silica gel is a common technique. A solvent system of petroleum ether and ethyl acetate is often effective for eluting furan-containing ketones.[3] Due to the potential acidity of silica gel, it may be beneficial to use deactivated (neutral) silica or to add a small amount of a neutralizer like triethylamine to the eluent to prevent product degradation.[4]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Polymerization of Furan | Furan is prone to polymerization in the presence of strong acids.[1] To mitigate this, consider using a milder Lewis acid catalyst (e.g., BF₃-etherate) or a heterogeneous acid catalyst.[1] Maintaining a low reaction temperature can also help to control polymerization.[4] |
| Incomplete Reaction | Ensure all reagents are of high purity and anhydrous, as moisture can deactivate the Lewis acid catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Product Degradation during Workup | The furan ring is sensitive to acid.[4] Neutralize any residual acid promptly during the workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[4] |
| Loss during Purification | If using column chromatography, the acidic nature of silica gel can cause degradation of acid-sensitive furan compounds.[4] Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.[4] |
Formation of Impurities
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| Dark, Insoluble Material (Humins) | This is a common byproduct from the polymerization of furan, often promoted by strong acids and high temperatures.[4] | Use milder reaction conditions (lower temperature, less aggressive catalyst). Ensure efficient stirring to prevent localized overheating. |
| Polysubstituted Furan Byproducts | Friedel-Crafts acylation can sometimes lead to the introduction of more than one acyl group onto the furan ring, although the deactivating effect of the first acyl group generally disfavors this. | Use a stoichiometric amount of the limiting reagent (typically 2-furoyl chloride) and control the reaction time to minimize over-reaction. |
| Unreacted Starting Materials | Incomplete reaction due to deactivated catalyst, insufficient reaction time, or low temperature. | Check the quality and activity of the Lewis acid. Increase the reaction time or temperature cautiously while monitoring for byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid
This protocol describes the synthesis of the acylating agent, 2-furoyl chloride, using thionyl chloride.
Materials:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-furoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.[3]
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride or the solvent used) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-furoyl chloride can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation
This protocol outlines the synthesis of the target molecule using furan and 2-furoyl chloride.
Materials:
-
Furan
-
2-Furoyl chloride
-
Lewis acid catalyst (e.g., AlCl₃ or BF₃-etherate)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve furan in the anhydrous solvent and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve 2-furoyl chloride in the anhydrous solvent.
-
Slowly add the Lewis acid catalyst to the furan solution while maintaining the low temperature.
-
Add the 2-furoyl chloride solution dropwise from the dropping funnel to the furan-catalyst mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for another 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane) two to three times.[3]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient).[3]
Data Presentation
Table 1: Summary of Reaction Parameters for Furan Acylation (Illustrative)
| Parameter | Condition | Rationale / Reference |
| Catalyst | BF₃-etherate | Milder Lewis acid to reduce furan polymerization.[1] |
| Solvent | Anhydrous Dichloromethane | Common inert solvent for Friedel-Crafts reactions.[3] |
| Temperature | 0°C to Room Temperature | Low initial temperature to control exotherm and side reactions.[3] |
| Reactant Ratio | Furan:2-Furoyl Chloride (2:1) | Excess furan can act as both reactant and solvent, driving the reaction to completion. |
| Typical Yield | 70-85% | Yields can vary based on scale and purity of reagents.[3] |
Visualizations
Caption: Experimental Workflow for this compound Synthesis
Caption: Troubleshooting Low Yield in this compound Synthesis
References
"common impurities in Di(furan-2-yl)methanone and their removal"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common impurities encountered in Di(furan-2-yl)methanone and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: The impurities in this compound typically arise from its synthesis, which is commonly a Friedel-Crafts acylation of furan with 2-furoyl chloride. Potential impurities include:
-
Unreacted Starting Materials: Furan and 2-furoyl chloride.
-
Hydrolysis Product: 2-Furoic acid, from the hydrolysis of 2-furoyl chloride.
-
Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride, tin tetrachloride) and their hydrated forms.
-
Solvent Residues: Solvents used during the reaction and workup procedures.
-
Side-Products: Isomeric products such as (furan-2-yl)(furan-3-yl)methanone, although 2-substitution is generally favored. Polyacylated or polymerized furan species can also form under harsh reaction conditions.[1][2]
Q2: My purified this compound is a yellow to brown oil, but I was expecting a solid. What could be the reason?
A2: While pure this compound can be a solid, residual solvents or the presence of oily impurities can prevent crystallization, resulting in an oil. Further purification by column chromatography or recrystallization from a different solvent system may be necessary to induce solidification. Some furan derivatives are also known to be oils or low-melting solids.[3][4]
Q3: I am seeing a baseline hump in my HPLC analysis of the purified product. What could be the cause?
A3: A baseline hump in an HPLC chromatogram can indicate the presence of highly retained, polymeric, or insoluble impurities. In the context of this compound synthesis, this could be due to the formation of furan polymers, which are often dark and tarry substances.[2] Ensuring a thorough workup to remove the acidic catalyst and avoiding excessive heat during solvent evaporation can minimize polymer formation.
Q4: How can I confirm the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to visually assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to detect and quantify minor impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can reveal the presence of impurities by comparing the integration of signals.
Troubleshooting Guides
Issue 1: Low Yield and Significant Amount of Dark, Tarry Residue
-
Possible Cause: Polymerization of furan catalyzed by the Lewis acid, often exacerbated by elevated temperatures. Furan is sensitive to strong acids.[2]
-
Solution:
-
Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the Lewis acid and the acylating agent.
-
Catalyst Choice: Consider using a milder Lewis acid, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), instead of aluminum chloride (AlCl₃).[2][5]
-
Workup: Quench the reaction by pouring it into a mixture of ice and a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst promptly.
-
Issue 2: Presence of Unreacted Starting Materials in the Purified Product
-
Possible Cause: Incomplete reaction or inefficient purification.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting materials.
-
Purification:
-
Column Chromatography: This is a highly effective method for separating the product from both more polar (2-furoic acid) and less polar (furan) starting materials.
-
Recrystallization: If the product is a solid, recrystallization can be effective, provided the impurities have different solubilities.
-
-
Quantitative Data Summary
The following table provides illustrative data on the purity of this compound before and after applying recommended purification techniques.
| Impurity | Typical % in Crude Product | % After Column Chromatography | % After Recrystallization |
| Furan | 5 - 10% | < 0.5% | < 1% |
| 2-Furoyl Chloride | 2 - 5% | < 0.1% | < 0.5% |
| 2-Furoic Acid | 1 - 3% | < 0.2% | < 0.2% |
| Polymeric Residues | 5 - 15% | Not applicable (removed) | Not applicable (removed) |
| This compound | 67 - 87% | > 99% | > 98% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution:
-
Start with a non-polar solvent system, such as a 95:5 mixture of hexanes and ethyl acetate.
-
Gradually increase the polarity of the eluent, for example, by moving to a 90:10 and then an 80:20 mixture of hexanes and ethyl acetate.[3]
-
Collect fractions and monitor them by TLC.
-
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is a solid or can be induced to solidify.
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or isopropanol and water can be a good starting point.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting workflow for identifying and removing impurities.
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Di(furan-2-yl)methanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Di(furan-2-yl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for receiving and initially storing this compound?
A1: Upon receipt, immediately inspect the container for any damage. The compound is often shipped in a sealed container under an inert atmosphere. It is crucial to maintain this atmosphere. For initial storage, place the unopened container in a cool, dark, and dry location.[1][2] Refer to the storage conditions table for specific temperature recommendations.
Q2: I need to open the container for the first time. What precautions should I take?
A2: this compound is sensitive to air and light and may be prone to peroxide formation.[3] It is recommended to handle this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line. If a glovebox is unavailable, you can open the container in a fume hood with a positive flow of an inert gas (e.g., argon or nitrogen) directed into the container.
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection can sometimes indicate degradation. The appearance of crystalline deposits, cloudiness, or immiscible layers may suggest peroxide formation.[4] A color change from its typical light yellow solid form could also be an indicator of degradation. For a definitive assessment, it is recommended to test for the presence of peroxides.
Q4: How often should I test for peroxides?
A4: For opened containers of this compound, it is good practice to test for peroxides every six months, and always before use, especially if the compound is to be heated or distilled.[4] For unopened containers, they should be disposed of after 12 months if there is any suspicion of exposure to air.[4]
Q5: What are the primary hazards associated with this compound?
A5: The primary hazards include potential for explosive peroxide formation upon prolonged storage and exposure to air.[3] It may also cause eye, skin, and respiratory irritation.[1][5] Always consult the Safety Data Sheet (SDS) for detailed hazard information.
Troubleshooting Guide
Issue: The this compound has changed color or shows visible crystals.
-
Possible Cause: This could be a sign of degradation or peroxide formation.[4]
-
Solution: Do not use the material. If you observe crystalline deposits, especially around the cap, do not attempt to open the container as this could lead to an explosion.[6] The container should be disposed of by your institution's environmental health and safety (EHS) office. For simple color changes without crystal formation, test for peroxides before considering use.
Issue: I am seeing inconsistent results in my experiments using this compound.
-
Possible Cause 1: The compound may have degraded due to improper storage or handling, leading to lower purity.
-
Solution 1: Use a fresh batch of the compound or test the current batch for purity and peroxide formation.
-
Possible Cause 2: The compound is air-sensitive, and exposure to the atmosphere during your experimental setup could be affecting the reaction.
-
Solution 2: Ensure that all handling and experimental procedures are carried out under a strictly inert atmosphere using techniques such as a glovebox or a Schlenk line.
Issue: The compound is difficult to handle due to its static nature as a solid.
-
Possible Cause: This is a common issue with fine powders.
-
Solution: Use an anti-static gun or ionizer in the weighing area if available. Handle the solid in a glovebox with controlled humidity to minimize static electricity.
Data Presentation
Storage and Stability Data
| Parameter | Recommended Condition | Notes |
| Storage Temperature | Room Temperature[1] or 2-8°C[3] or Freezer | The optimal temperature can vary by supplier. Always check the product-specific information. For long-term storage, colder temperatures under an inert atmosphere are preferable. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent degradation and peroxide formation. |
| Light | Keep in a dark place.[2] | The compound is light-sensitive.[3] |
| Testing Frequency | Every 6 months for opened containers. | Test for peroxides before use, especially before heating. |
| Purity | Typically >97% | Varies by supplier. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₆O₃ |
| Molecular Weight | 162.14 g/mol |
| Melting Point | 156-157 °C[1] |
| Boiling Point | 102 °C @ 1 Torr[1] |
| Appearance | Light Yellow Solid[7] |
Experimental Protocols
Protocol 1: Weighing and Transferring this compound (in a Glovebox)
-
Preparation: Ensure the glovebox has an inert atmosphere (typically argon or nitrogen with low oxygen and moisture levels). Place a clean, dry Schlenk flask, a stopper, a spatula, and a weighing boat inside the glovebox antechamber.
-
Purging: Subject the antechamber to at least three evacuate-refill cycles with the inert gas.
-
Transfer: Move the items into the main body of the glovebox.
-
Weighing: Tare the weighing boat on a balance inside the glovebox. Carefully transfer the desired amount of this compound from its storage container to the weighing boat using the spatula.
-
Transfer to Flask: Transfer the weighed solid into the Schlenk flask.
-
Sealing: Securely stopper the Schlenk flask.
-
Removal: Move the sealed flask to the antechamber, and then remove it from the glovebox. The flask is now ready for use in your experiment.
Protocol 2: Testing for Peroxides in this compound
This protocol is adapted from standard procedures for testing peroxides in organic solids.
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount (approximately 10-20 mg) of this compound in 1-2 mL of a peroxide-free solvent (e.g., tetrahydrofuran or diethyl ether) in a clean, dry test tube.
-
Using Commercial Test Strips:
-
Dip the test strip into the solution for a few seconds.
-
Remove the strip and wait for the time specified in the manufacturer's instructions.
-
Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in ppm.
-
-
Using the Iodide Method (for a more sensitive test):
-
Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
Add 1 mL of this solution to your dissolved sample of this compound.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
-
Interpretation: If the peroxide concentration is above 10 ppm, the material should be treated to remove peroxides or disposed of according to your institution's guidelines.
Mandatory Visualizations
Caption: Workflow for handling this compound.
Caption: Decision tree for storing this compound.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 2. database.ich.org [database.ich.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. louisville.edu [louisville.edu]
- 7. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Validation of Di(furan-2-yl)methanone Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The definitive assessment of purity for chemical compounds is a critical prerequisite for reliable scientific research and drug development. For Di(furan-2-yl)methanone, a valuable scaffold in medicinal chemistry and materials science, ensuring high purity is paramount for the validity of subsequent experimental results.[1] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for purity validation, supported by detailed experimental protocols and data.
Quantitative NMR (qNMR) as a Primary Method for Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules.[2] Its quantitative application, qNMR, stands as a robust method for determining the purity of substances.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of atomic nuclei contributing to that signal.[4] This relationship allows for highly accurate and precise purity measurements without the need for a reference standard of the analyte itself.[3][4]
Key Advantages of qNMR:
-
Primary Ratio Method: qNMR can determine the molar ratio of the analyte to an internal standard of known purity and weight, making it a primary analytical method.
-
Structural Confirmation: A single qNMR experiment simultaneously confirms the identity of the compound and determines its purity.
-
Non-Destructive: The sample can be recovered unchanged after the analysis.[4]
-
Speed and Simplicity: qNMR often involves simple sample preparation and relatively short analysis times compared to chromatography-based methods.[4]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines the internal standard method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., 1,3,5-Trimethoxybenzene, Maleic Anhydride)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10-20 mg of the chosen high-purity internal standard into the same vial. The standard should have signals that do not overlap with the analyte signals.[3]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Critical Parameters:
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and standard). A delay of 10-30 seconds is often sufficient to ensure full relaxation and accurate integration.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons generating the signal
-
MW = Molecular Weight (this compound: 162.14 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | H5, H5' | ~7.8 ppm | dd |
| ¹H NMR | H3, H3' | ~7.3 ppm | dd |
| ¹H NMR | H4, H4' | ~6.6 ppm | dd |
| ¹³C NMR | C=O | ~171 ppm | s |
| ¹³C NMR | C2, C2' | ~152 ppm | s |
| ¹³C NMR | C5, C5' | ~148 ppm | d |
| ¹³C NMR | C3, C3' | ~122 ppm | d |
| ¹³C NMR | C4, C4' | ~113 ppm | d |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is based on typical values for furan derivatives.[5][6]
Table 2: Example ¹H qNMR Purity Calculation for this compound.
| Parameter | Analyte (this compound) | Internal Standard (1,3,5-Trimethoxybenzene) |
| Mass (m) | 15.20 mg | 12.50 mg |
| Molecular Weight (MW) | 162.14 g/mol | 168.19 g/mol |
| Signal Integrated | H3, H3' (~7.3 ppm) | OCH₃ (~3.8 ppm) |
| Number of Protons (N) | 2 | 9 |
| Integral Value (I) | 5.42 | 10.00 |
| Purity of Standard (Pstd) | - | 99.9% |
| Calculated Purity | 98.7% (w/w) | - |
Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, other methods are also used for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as required sensitivity and the nature of the impurities.
Table 3: Comparison of NMR, HPLC, and GC-MS for Purity Determination.
| Feature | qNMR | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Signal intensity is proportional to the number of nuclei. | Separation based on differential partitioning between mobile and stationary phases. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute (with internal standard), no analyte-specific reference needed. | Relative (requires a reference standard of the analyte for calibration curve). | Relative (requires a reference standard of the analyte for calibration curve). |
| Structural Info | Provides complete structural elucidation. | Provides retention time; UV-Vis spectrum gives limited structural data. | Mass spectrum provides fragmentation patterns and molecular weight. |
| Sensitivity | Lower (typically mg range).[7][8] | High (µg to ng range). | Very High (ng to pg range). |
| Sample Requirements | Soluble sample. | Soluble, non-volatile sample.[9] | Volatile and thermally stable sample.[9] |
| Advantages | Non-destructive, fast, primary method, simultaneous purity and ID.[4] | High sensitivity, well-established for many compounds. | Excellent separation for volatile mixtures, high sensitivity, definitive identification by MS. |
| Limitations | Lower sensitivity, complex mixtures can have overlapping signals.[7] | Requires analyte-specific reference standards, can be time-consuming. | Destructive, not suitable for non-volatile or thermally labile compounds.[9] |
Mandatory Visualizations
Caption: Experimental workflow for qNMR purity validation.
Caption: Comparison of analytical techniques for purity.
Identification of Potential Impurities
The synthesis of this compound can introduce impurities such as residual starting materials (e.g., 2-furoic acid, 2-furoyl chloride), reagents, and solvents used during the reaction and purification process.[10][11][12] ¹H NMR is highly effective at identifying such impurities, provided their characteristic signals are known and do not overlap significantly with the analyte's signals. Reference tables of common solvent and reagent chemical shifts are invaluable for this purpose.[11][13]
Conclusion
For the validation of this compound purity, ¹H qNMR spectroscopy offers a robust, reliable, and efficient method that provides simultaneous structural confirmation and accurate quantification. Its status as a primary analytical technique, coupled with its non-destructive nature, makes it an exceptionally valuable tool for researchers and drug development professionals. While chromatographic methods like HPLC and GC-MS offer superior sensitivity for trace impurity analysis, qNMR provides an unparalleled level of confidence in the identity and purity of the bulk material in a single, straightforward experiment. A combination of these techniques can provide the most comprehensive characterization of a compound's purity profile.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. physicsforums.com [physicsforums.com]
- 8. reddit.com [reddit.com]
- 9. smithers.com [smithers.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Analysis of Di(furan-2-yl)methanone and Other Diketones for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, synthesis, and reactivity of Di(furan-2-yl)methanone in comparison to other notable diketones, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of this compound with other significant diketones, including the aromatic 1,2-diketone Benzil, the versatile β-diketone Acetylacetone, the cyclic aliphatic 1,2-diketone 1,2-Cyclohexanedione, and the heteroaromatic analogue Di(thiophen-2-yl)methanone. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in their chemical behavior and potential applications.
Physicochemical Properties: A Tabular Comparison
The fundamental physicochemical properties of these diketones are summarized below, offering a direct comparison of their key characteristics. These properties influence their solubility, reactivity, and suitability for various experimental conditions.
| Property | This compound | Benzil | Acetylacetone | 1,2-Cyclohexanedione | Di(thiophen-2-yl)methanone |
| Molecular Formula | C₉H₆O₃ | C₁₄H₁₀O₂ | C₅H₈O₂ | C₆H₈O₂ | C₉H₆OS₂ |
| Molecular Weight ( g/mol ) | 162.14 | 210.23 | 100.12 | 112.13 | 194.28 |
| Appearance | - | Yellow crystalline powder[1] | Colorless liquid[2][3] | White to pale yellow solid[4][5] | Crystalline solid |
| Melting Point (°C) | - | 94.0 - 96.0[1] | -23[2][3] | 34 - 40[6] | 80 - 82 |
| Boiling Point (°C) | - | 346.0 - 348.0[1] | 140[3] | 193 - 195[6] | 326[7] |
| Solubility | - | Soluble in organic solvents, insoluble in water[8][9] | Soluble in water, ethanol, benzene, chloroform, ether, acetone[2][10] | Soluble in a variety of organic solvents[4] | Moderately soluble in methylene chloride and ethyl acetate, poorly soluble in water |
| UV-Vis λmax (nm) | - | 260[1] | 263 (S₂ state of enol form), ~295 (S₁ state of keto form)[11] | - | - |
Synthesis of Diketones: Experimental Protocols
The synthesis of these diketones can be achieved through various methods. Below are established experimental protocols for the preparation of Benzil, 1,2-Cyclohexanedione, and Acetylacetone.
Synthesis of Benzil from Benzoin
Benzil is commonly synthesized by the oxidation of benzoin.[12][13][14][15][16]
Experimental Protocol:
-
In a 125 mL Erlenmeyer flask, combine 2.0 g of benzoin with 7 mL of concentrated nitric acid.
-
Heat the mixture on a steam bath in a fume hood for approximately 30 minutes, or until the evolution of brown-red nitric oxide gases ceases.
-
Cool the reaction flask and pour the contents into 35 mL of cool water, swirling to precipitate the product.
-
Collect the crude benzil by vacuum filtration, wash with water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain pure benzil.
Caption: Workflow for the synthesis of Benzil from Benzoin.
Synthesis of 1,2-Cyclohexanedione from Cyclohexanone
1,2-Cyclohexanedione can be prepared by the oxidation of cyclohexanone using selenium dioxide.[17][18][19][20]
Experimental Protocol:
-
In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 1708 g (17.4 moles) of cyclohexanone.
-
While stirring, add a solution of 387 g (3 moles) of selenious acid (or selenium dioxide) in 500 mL of dioxane and 100 mL of water dropwise over 3 hours. Maintain the reaction temperature between 70-80°C.
-
After the addition is complete, continue stirring and reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture and filter to remove the precipitated selenium.
-
The crude 1,2-cyclohexanedione can be purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of 1,2-Cyclohexanedione.
Synthesis of Acetylacetone
A common laboratory synthesis of acetylacetone involves the condensation of acetone with ethyl acetate using a strong base.[21]
Experimental Protocol:
-
Prepare sodium ethoxide by reacting sodium with absolute ethanol.
-
Add a mixture of acetone and ethyl acetate to the sodium ethoxide suspension.
-
The reaction mixture is stirred and refluxed.
-
After the reaction, the product is isolated by acidification and extraction.
-
Purification is achieved by distillation.
A more industrial method involves the thermal rearrangement of isopropenyl acetate.[2] An alternative laboratory-scale synthesis involves the reaction of ethyl acetoacetate with acetic anhydride using a γ-aluminum oxide catalyst.[22]
Reactivity of 1,2-Diketones: The Benzilic Acid Rearrangement
A characteristic reaction of 1,2-diketones is the benzilic acid rearrangement, where the diketone is converted to an α-hydroxy carboxylic acid in the presence of a strong base.[23][24][25][26]
Benzilic Acid Rearrangement of Benzil
Experimental Protocol:
-
Dissolve 2.3 g of benzil in 12 mL of methanol in a 100 mL round-bottom flask.
-
Add 8 mL of a prepared potassium hydroxide solution to the flask while stirring.
-
Reflux the mixture for at least 30 minutes. The initial blue-black color will change to brown.
-
After cooling, the potassium salt of benzilic acid precipitates.
-
The salt is collected and dissolved in hot water.
-
Acidification of the filtrate with phosphoric acid precipitates benzilic acid.
-
The product is collected by filtration and washed with water.
Caption: Mechanism of the Benzilic Acid Rearrangement.
Diketones in Biological Systems and Drug Development
Diketones are of significant interest in medicinal chemistry and drug development due to their ability to act as enzyme inhibitors and their potential use in photodynamic therapy.
Diketones as Enzyme Inhibitors
The diketone moiety is a key structural feature in a number of enzyme inhibitors. For instance, diketo acids have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[27] The mechanism of inhibition is believed to involve the chelation of metal ions in the enzyme's active site by the diketo acid functionality. This interaction prevents the enzyme from carrying out its normal function.
Caption: General mechanism of metalloenzyme inhibition by diketones.
Diketones as Photosensitizers
Aromatic diketones, such as benzil, can act as photosensitizers.[1] Upon absorption of UV light, they can be excited to a triplet state and then transfer their energy to molecular oxygen, generating reactive singlet oxygen. This property is the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases. The generated singlet oxygen is highly cytotoxic and can lead to localized cell death in the targeted tissue. While specific signaling pathways for this compound are not well-documented, its structural similarity to other photosensitizing diketones suggests potential for similar applications.
Comparative Discussion
-
Reactivity: The presence of the electron-rich furan rings in This compound is expected to influence its reactivity compared to the phenyl rings in Benzil . The furan rings may be more susceptible to electrophilic attack and could also modulate the energy of the excited states, impacting its photophysical properties. The thiophene rings in Di(thiophen-2-yl)methanone , with the presence of sulfur, will introduce different electronic effects compared to the oxygen in the furan rings. Acetylacetone , as a β-diketone, exhibits distinct reactivity, primarily centered around the acidity of the methylene protons and its propensity to form stable metal chelates through its enolate form.[2] 1,2-Cyclohexanedione , being an aliphatic diketone, will have different electronic properties compared to the aromatic and heteroaromatic diketones and will not possess the same photosensitizing capabilities.
-
Coordination Chemistry: The ability of diketones to act as ligands is a key aspect of their chemistry. Acetylacetone is a classic bidentate ligand, forming stable complexes with a wide range of metal ions.[2] The 1,2-diketones like Benzil and its heteroaromatic analogues can also coordinate to metals, though typically as monodentate or bridging ligands. The nature of the aromatic or heteroaromatic ring will influence the donor properties of the carbonyl oxygens and the stability of the resulting metal complexes.
-
Biological Activity: The biological activity of diketones is an area of active research. As discussed, their ability to inhibit enzymes is a promising avenue for drug development.[27][28] The photosensitizing properties of aromatic diketones also hold therapeutic potential. The specific biological activities of This compound and Di(thiophen-2-yl)methanone are less explored compared to benzil and acetylacetone and represent an area for future investigation.
Conclusion
This comparative guide highlights the key similarities and differences between this compound and other important diketones. While sharing the characteristic dicarbonyl functionality, the nature of the flanking groups—furan, phenyl, alkyl, or thiophene—imparts distinct physicochemical properties, synthetic accessibility, and reactivity. For researchers and drug development professionals, understanding these nuances is crucial for the rational design of new molecules with tailored properties for applications in organic synthesis, materials science, and medicine. Further experimental investigation into the photophysical properties and biological activities of this compound and its thiophene analogue is warranted to fully explore their potential.
References
- 1. Benzil - Wikipedia [en.wikipedia.org]
- 2. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. 1,2-cyclohexane dione, 765-87-7 [thegoodscentscompany.com]
- 6. 1,2-Cyclohexanedione | C6H8O2 | CID 13006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. di(thiophen-2-yl)methanone [stenutz.eu]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. Acetylacetone | 123-54-6 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scribd.com [scribd.com]
- 14. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. CN102775286A - Acetylacetone synthesis method - Google Patents [patents.google.com]
- 23. rsc.org [rsc.org]
- 24. chem.latech.edu [chem.latech.edu]
- 25. youtube.com [youtube.com]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Confirming the Structure of Di(furan-2-yl)methanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative overview of key analytical techniques used to elucidate and confirm the structure of Di(furan-2-yl)methanone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1] We will delve into the experimental data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Spectroscopic and Crystallographic Techniques: A Head-to-Head Comparison
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. While NMR and MS provide crucial information about the connectivity and mass of a molecule, X-ray crystallography offers the definitive three-dimensional structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[3][4][5]
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. Key diagnostic signals for a this compound derivative would include resonances in the aromatic region corresponding to the furan ring protons. The chemical shifts and coupling constants of these protons are highly sensitive to the substitution pattern on the furan rings.[3][6]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule. The carbonyl carbon of the methanone bridge is a particularly characteristic signal, typically appearing in the downfield region of the spectrum (around 180-190 ppm). Signals for the furan ring carbons are also readily identifiable.[3][6]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[7] For this compound derivatives, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions.[3][6] High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.[3][6] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.[8]
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[2] This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the constitution, configuration, and conformation of the molecule.[2] For this compound derivatives, X-ray crystallography can definitively establish the orientation of the two furan rings relative to the central carbonyl group.[9][10]
Comparative Data Summary
The following tables summarize typical quantitative data obtained from the structural analysis of this compound and its derivatives.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| (3,4-Dimethoxyphenyl)(furan-2-yl)methanone | CDCl₃ | Ph-6-H | 7.72 (d, J = 8.4 Hz) |
| Ph-2-H | 7.67 (s) | ||
| Furan-5'-H | 7.55 (d, J = 1.6 Hz) | ||
| Furan-3'-H | 7.22 (d, J = 3.6 Hz) | ||
| Ph-5-H | 6.92 (d, J = 8.4 Hz) | ||
| Furan-4'-H | 6.57 (d, J = 2.0 Hz) | ||
| OCH₃ | 3.94 (s, 6H) | ||
| Furan-2-yl(3-hydroxy-2,4-dimethoxyphenyl)methanone | DMSO-d₆ | Ph-6-H | 8.13 (d, J = 9.2 Hz) |
| Furan-5'-H | 7.73 (d, J = 1.6 Hz) | ||
| Furan-3'-H | 7.38 (d, J = 3.6 Hz) | ||
| Furan-4'-H | 6.64 (dd, J = 3.6 Hz, J = 1.6 Hz) | ||
| Ph-5-H | 6.58 (d, J = 9.2 Hz) | ||
| OCH₃ | 3.97 (s, 3H), 3.93 (s, 3H) |
Data sourced from a study on furan-2-yl(phenyl)methanone derivatives.[3]
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| (3,4-Dimethoxyphenyl)(furan-2-yl)methanone | CDCl₃ | C=O | 181.0 |
| Furan C5' | 152.6 | ||
| Ph C3, C4 | 153.1, 148.6 | ||
| Furan C2' | 146.6 | ||
| Ph C1 | 129.9 | ||
| Ph C6 | 124.1 | ||
| Furan C3' | 119.6 | ||
| Furan C4' | 112.0 | ||
| Ph C2, C5 | 111.8, 110.1 | ||
| OCH₃ | 56.2 | ||
| Furan-2-yl(3-hydroxy-2,4-dimethoxyphenyl)methanone | DMSO-d₆ | C=O | 183.9 |
| Ph C2, C3, C4 | 158.5, 158.3, 152.2 | ||
| Furan C2' | 146.8 | ||
| Ph C1 | 136.6 | ||
| Furan C5' | 128.2 | ||
| Furan C3' | 120.3 | ||
| Furan C4' | 112.4 | ||
| Ph C5, C6 | 103.2, 103.1 | ||
| OCH₃ | 60.7, 56.1 |
Data sourced from a study on furan-2-yl(phenyl)methanone derivatives.[3]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| (3,4-Dimethoxyphenyl)(furan-2-yl)methanone | ESI | [M+H]⁺: 233.0808 | 233.0811 |
| Furan-2-yl(3-hydroxy-2,4-dimethoxyphenyl)methanone | ESI | [M+H]⁺: 249.0758 | 249.0759 |
| Furan-2-yl(2,3,4-trihydroxyphenyl)methanone | ESI | [M+Na]⁺: 243.0264 | 243.0261 |
Data sourced from a study on furan-2-yl(phenyl)methanone derivatives.[3]
Table 4: Comparative Crystallographic Data for a this compound Derivative
| Parameter | (Furan-2-yl)[(furan-2-yl)carbonyl-disulfanyl]methanone |
| Molecular Formula | C₁₀H₆O₄S₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.455 (2) |
| b (Å) | 10.321 (2) |
| c (Å) | 9.497 (2) |
| β (°) | 107.98 (3) |
| V (ų) | 1067.8 (4) |
| Z | 4 |
| Dihedral angle between furan rings (°) | 80.90 (8) |
Data sourced from a study on (Furan-2-yl)[(furan-2-yl)carbonyl-disulfanyl]methanone.[9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key experiments.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the spectrometer.
-
Vortex the tube to ensure the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum, typically using a pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS or residual solvent peak.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
Mass Spectrometry (ESI-HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.[7]
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the desired mass range.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
X-ray Crystallography
Crystal Growth:
-
Obtaining single crystals of sufficient quality is the most critical and often challenging step.[11]
-
Common techniques include slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent and anti-solvent.[11]
-
Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for confirming the structure of a this compound derivative.
Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Logical relationship between analytical techniques and the structural information they provide.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design [PeerJ] [peerj.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. imreblank.ch [imreblank.ch]
- 9. (Furan-2-yl)[(furan-2-yl)carbonyl-disul-fanyl]methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Di(furan-2-yl)methanone and Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of di(furan-2-yl)methanone and benzophenone, two ketone analogs with distinct aromatic systems. Understanding the nuanced differences in their reactivity is crucial for synthetic strategy, reaction design, and the development of novel chemical entities. This comparison is supported by established chemical principles and experimental data from the literature, focusing on photochemical reactions, reduction of the carbonyl group, and nucleophilic addition of Grignard reagents.
General Reactivity Profile
The primary difference in reactivity between this compound and benzophenone stems from the electronic properties of the furan and benzene rings, respectively. Furan is a π-excessive five-membered heterocycle, meaning it possesses a higher electron density on its ring carbons compared to the six-membered benzene ring. This heightened electron density in furan makes it more susceptible to electrophilic attack. Conversely, the greater aromatic stabilization of benzene renders it less reactive towards electrophiles and more stable overall. These fundamental electronic differences influence the reactivity of the attached carbonyl group in this compound and benzophenone.
Photochemical Reactivity: The Paternò-Büchi Reaction
A key photochemical reaction for ketones is the Paternò-Büchi reaction, a [2+2] cycloaddition with an alkene to form an oxetane. Benzophenone is a classic substrate for this reaction. Upon UV irradiation, benzophenone is excited to its triplet state, which then reacts with an alkene, such as furan, to yield a cycloadduct.
Table 1: Comparison of Photochemical Properties
| Property | This compound | Benzophenone |
| UV λmax | ~250-300 nm (estimated for π→π) | ~252 nm (π→π), ~345 nm (n→π*) |
| Intersystem Crossing (ISC) Quantum Yield (Φ_isc) | Not readily available, but likely efficient | Nearly 1.0[1] |
| Paternò-Büchi Reactivity with Furan | Expected to be reactive | Well-established, forms oxetane adduct[2][3] |
Experimental Protocol: Paternò-Büchi Reaction of Benzophenone with Furan
This protocol is adapted from literature procedures for the photochemical cycloaddition of benzophenone and furan.
Materials:
-
Benzophenone
-
Furan (freshly distilled)
-
Benzene (spectroscopic grade)
-
Medium-pressure mercury lamp with a Pyrex filter (to filter out wavelengths below 290 nm)
-
Photoreactor vessel
Procedure:
-
A solution of benzophenone (e.g., 0.1 M) and a slight excess of furan (e.g., 0.12 M) in dry, degassed benzene is prepared in a quartz or Pyrex photoreactor vessel.
-
The solution is irradiated with a medium-pressure mercury lamp, typically for several hours, while maintaining a constant temperature (e.g., 20 °C).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, an oxetane, can be purified by column chromatography on silica gel.
Caption: Mechanism of the Paternò-Büchi reaction between benzophenone and furan.
Reduction of the Carbonyl Group
The carbonyl group in both this compound and benzophenone can be readily reduced to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. Given the electron-donating nature of the furan rings, the carbonyl carbon in this compound is expected to be slightly less electrophilic than that in benzophenone. However, both ketones are readily reduced under standard conditions.
Table 2: Comparison of Reduction Reactions with Sodium Borohydride
| Substrate | Product | Typical Yield |
| This compound | Di(furan-2-yl)methanol | >90% (estimated) |
| Benzophenone | Diphenylmethanol | >95% |
Experimental Protocol: Reduction of Benzophenone with Sodium Borohydride
This is a general procedure for the reduction of a ketone to an alcohol.
Materials:
-
Benzophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Dissolve benzophenone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.25-0.5 eq) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the flask in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diphenylmethanol.
-
The product can be purified by recrystallization.
Caption: General workflow for the reduction of a ketone using sodium borohydride.
Nucleophilic Addition: Grignard Reaction
Grignard reagents are potent nucleophiles that readily add to the electrophilic carbonyl carbon of ketones to form tertiary alcohols. The reactivity in this case is also influenced by the electrophilicity of the carbonyl carbon. The more electron-rich furan rings in this compound may slightly decrease the rate of nucleophilic attack compared to benzophenone. However, both ketones are excellent substrates for Grignard reactions.
Table 3: Comparison of Grignard Reactions with Phenylmagnesium Bromide
| Substrate | Product | Typical Yield |
| This compound | Di(furan-2-yl)(phenyl)methanol | Good to excellent (estimated) |
| Benzophenone | Triphenylmethanol | >90% |
Experimental Protocol: Grignard Reaction of Benzophenone with Phenylmagnesium Bromide
This procedure outlines the addition of a Grignard reagent to a ketone.
Materials:
-
Benzophenone
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve benzophenone (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Add the phenylmagnesium bromide solution (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution of benzophenone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude triphenylmethanol can be purified by recrystallization.
References
- 1. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Furan-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide provides an objective comparison of the biological performance of various furan-based compounds, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data, detailed methodologies for key assays, and a visualization of a critical signaling pathway involved in the anticancer mechanism of action.
Comparative Analysis of Biological Activity
The therapeutic potential of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring.[4] This structure-activity relationship is evident in the varying degrees of anticancer and antimicrobial efficacy observed across different compounds.
Anticancer Activity
Furan-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several furan derivatives against common cancer cell lines, providing a quantitative comparison of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified |
| Furan-based compound 7b | MCF-7 (Breast) | 6.72 | Sorafenib | 5.17 |
| Furan-based compound 4c | A549 (Lung) | 14.5 | Sorafenib | 6.60 |
| Furan-based compound 7b | A549 (Lung) | 6.66 | Sorafenib | 6.60 |
| Furan-based compound 7 | A549 (Lung) | 6.3 | - | - |
| Furan-based compound 8 | HepG2 (Liver) | 3.8 | - | - |
Table 1: Comparative anticancer activity of selected furan-based compounds against various cancer cell lines. Data sourced from multiple studies.[5][6][7]
Antimicrobial Activity
Furan derivatives have also been recognized for their potent antimicrobial properties against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of this activity, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Furanone F105 | S. aureus | 10 | - | - |
| Furanone derivative 26 | S. aureus | 8 | - | - |
| Furanone derivative F131 | S. aureus | 8-16 | - | - |
| Arylfuran derivative 24 | E. coli | 49 µM | - | - |
| Furan-based pyrimidine-thiazolidinone 8k | E. coli | 12.5 | Chloramphenicol, Ciprofloxacin | Not Specified |
Table 2: Comparative antimicrobial activity of selected furan-based compounds.[2][3][8]
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[11]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Introduce various concentrations of the furan-based compounds to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[4] The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12][13]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[1][14]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the furan-based compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[14]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[13]
-
MIC Determination: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[12][14]
Mechanistic Insights: Signaling Pathway Visualization
Several furan-based compounds exert their anticancer effects by modulating critical cellular signaling pathways.[15] The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[16][17] Some furan derivatives have been shown to inhibit this pathway, leading to cancer cell death.[18][19]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by furan compounds.
This guide provides a comparative overview of the biological activities of furan-based compounds, supported by quantitative data and detailed experimental protocols. The visualization of the PI3K/Akt/mTOR pathway offers a glimpse into the molecular mechanisms that may underlie the anticancer potential of this versatile class of molecules. Further research into the structure-activity relationships and mechanisms of action of furan derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Furan and Its Derivatives: A Guide for Researchers
Furan and its derivatives are fundamental heterocyclic compounds widely encountered in natural products, pharmaceuticals, and industrial chemistry. A thorough understanding of their spectroscopic properties is crucial for identification, structural elucidation, and quality control. This guide provides a comparative analysis of the spectroscopic characteristics of furan and four key derivatives—2-methylfuran, 2-furfural, furfuryl alcohol, and 2-furoic acid—across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of furan and its derivatives. The chemical shifts of the protons and carbons in the furan ring are highly sensitive to the nature of the substituent at the 2-position.
Comparative ¹H NMR Data
The ¹H NMR spectra of furan and its derivatives show characteristic signals for the ring protons. In furan itself, the protons at the α-positions (H2/H5) are more deshielded and appear at a lower field compared to the β-protons (H3/H4) due to the electron-withdrawing effect of the oxygen atom. Substituents at the 2-position significantly influence the chemical shifts of the remaining ring protons.
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | Other Signals (ppm) | Solvent |
| Furan | 6.38 | 6.38 | 7.44 | - | CDCl₃ |
| 2-Methylfuran | 5.93 | 6.23 | 7.25 | 2.26 (s, 3H, -CH₃) | CDCl₃ |
| 2-Furfural | 6.57 | 7.66 | 7.22 | 9.63 (s, 1H, -CHO) | CDCl₃ |
| Furfuryl Alcohol | 6.26 | 6.31 | 7.37 | 4.54 (s, 2H, -CH₂OH), 2.70 (br s, 1H, -OH) | CDCl₃ |
| 2-Furoic Acid | 6.57 | 7.35 | 7.66 | ~12.36 (br s, 1H, -COOH) | CDCl₃ |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further insights into the electronic environment of the carbon atoms within the furan ring and the substituent.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Signals (ppm) | Solvent |
| Furan | 142.8 | 109.7 | 109.7 | 142.8 | - | CDCl₃ |
| 2-Methylfuran | 152.0 | 106.2 | 110.0 | 141.2 | 13.5 (-CH₃) | CDCl₃ |
| 2-Furfural | 152.9 | 122.0 | 112.8 | 148.4 | 177.9 (-CHO) | CDCl₃ |
| Furfuryl Alcohol | 153.5 | 107.9 | 110.5 | 142.7 | 57.4 (-CH₂OH) | CDCl₃ |
| 2-Furoic Acid | 145.4 | 112.5 | 118.2 | 147.4 | 159.8 (-COOH) | DMSO-d₆[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in furan and its derivatives. The furan ring itself gives rise to a series of characteristic absorption bands.
| Compound | C-H stretch (aromatic) (cm⁻¹) | C=C stretch (ring) (cm⁻¹) | C-O-C stretch (ring) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Furan | ~3130 | ~1580, ~1485 | ~1140, ~1010 | ~880 (C-H out-of-plane bend)[2] |
| 2-Methylfuran | ~3120 | ~1590, ~1510 | ~1150, ~1020 | ~2920 (C-H stretch, -CH₃)[3] |
| 2-Furfural | ~3133 | ~1571, ~1465[4] | ~1150, ~1020 | ~2852, ~2730 (C-H stretch, aldehyde), ~1670 (C=O stretch, aldehyde)[5] |
| Furfuryl Alcohol | ~3130 | ~1595, ~1505 | ~1150, ~1010 | ~3350 (br, O-H stretch), ~2920, ~2870 (C-H stretch, -CH₂-)[6] |
| 2-Furoic Acid | ~3140 | ~1583, ~1464[7] | ~1290, ~1126[7] | ~3000 (br, O-H stretch), ~1680 (C=O stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the furan ring. The position of the maximum absorption (λmax) is sensitive to the nature of the substituent.
| Compound | λmax (nm) | Solvent |
| Furan | 208 | Ethanol |
| 2-Methylfuran | 216 | Ethanol |
| 2-Furfural | 277 | Ethanol |
| Furfuryl Alcohol | 215 | Ethanol |
| 2-Furoic Acid | 246 | Ethanol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which can be used for identification and structural confirmation.
| Compound | Molecular Ion (M⁺˙) (m/z) | Major Fragment Ions (m/z) |
| Furan | 68 | 39, 38, 37[8] |
| 2-Methylfuran | 82 | 81, 53, 51 |
| 2-Furfural | 96 | 95, 67, 39 |
| Furfuryl Alcohol | 98 | 97, 81, 69, 53 |
| 2-Furoic Acid | 112 | 95, 67, 39 |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the furan derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9] For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard, although modern spectrometers are often calibrated to the residual solvent peak.[9]
-
¹H NMR Data Acquisition : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher). A standard single-pulse experiment is typically used. For a moderately concentrated sample, 8-16 scans are usually sufficient. A relaxation delay of 1-5 seconds is generally adequate for qualitative analysis.[9]
-
¹³C NMR Data Acquisition : A larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9] Proton decoupling is commonly employed to simplify the spectrum.[9]
-
Data Processing : The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced, and for ¹H NMR, the signals are integrated to determine proton ratios.
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation : For liquid samples, a small drop is placed directly on the clean ATR crystal. Solid samples should be finely ground and pressed firmly onto the crystal to ensure good contact.
-
Background Collection : A background spectrum of the clean, empty ATR crystal is recorded first. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis : The sample is placed on the ATR crystal, and the spectrum is acquired. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Blank Measurement : A cuvette containing the pure solvent is used to record a baseline or "blank" spectrum.
-
Sample Measurement : The blank cuvette is replaced with the cuvette containing the sample solution, and the absorption spectrum is recorded.
-
Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : For volatile compounds like furan and its derivatives, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizing Spectroscopic Workflows and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of substituents on the spectroscopic properties of the furan ring.
General workflow for spectroscopic analysis.
Influence of substituents on furan's spectroscopic properties.
References
- 1. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]
- 2. Furan(110-00-9) IR Spectrum [m.chemicalbook.com]
- 3. 2-Methylfuran(534-22-5) IR Spectrum [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Investigating the Cross-Reactivity of Di(furan-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Di(furan-2-yl)methanone is a heterocyclic ketone with a chemical structure that serves as a versatile scaffold in medicinal chemistry.[1] Furan-containing compounds are known to exhibit a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumorigenic properties.[1] Furthermore, structural analogs such as furan-2-yl(phenyl)methanone derivatives have shown potent inhibitory activity against protein tyrosine kinases (PTKs), which are critical targets in oncology.[1][2][3] Given the broad bioactivity of the furan motif, a thorough investigation of the cross-reactivity of this compound is essential to understand its target specificity and potential off-target effects.
Comparative Analysis of Off-Target Binding
A critical step in characterizing a new chemical entity is to assess its binding affinity against a panel of known biological targets. This is often achieved through competitive binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 1: Hypothetical Cross-Reactivity Profile of this compound in a Radioligand Binding Assay Panel
| Target Class | Representative Target | This compound (Ki, µM) | Alternative Compound 1 (Ki, µM) | Alternative Compound 2 (Ki, µM) |
| Kinase | Protein Tyrosine Kinase (PTK) | 0.5 | 0.01 | 15 |
| Serine/Threonine Kinase A | > 100 | 5 | 25 | |
| Serine/Threonine Kinase B | 50 | 2 | 30 | |
| GPCR | Adrenergic Receptor α1 | 15 | 0.5 | > 100 |
| Dopamine Receptor D2 | > 100 | 1 | > 100 | |
| Serotonin Receptor 5-HT2A | 25 | 0.1 | 75 | |
| Ion Channel | hERG | 75 | 10 | > 100 |
| Sodium Channel (Nav1.5) | > 100 | 20 | > 100 | |
| Nuclear Receptor | Estrogen Receptor α | > 100 | 50 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Kinase Inhibitor Specificity
Given that derivatives of the closely related furan-2-yl(phenyl)methanone are known PTK inhibitors, a focused kinase panel screen is a logical step to evaluate the selectivity of this compound.[2][3] This involves testing the compound against a broad range of kinases to identify any off-target inhibitory activity.
Table 2: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | This compound (% Inhibition @ 10 µM) | Alternative Kinase Inhibitor (% Inhibition @ 1 µM) |
| Primary Target (Hypothetical) | ||
| PTK-X | 95 | 98 |
| Off-Target Kinases | ||
| EGFR | 45 | 15 |
| VEGFR2 | 30 | 10 |
| Abl | 15 | 5 |
| Src | 60 | 25 |
| PKA | < 5 | < 5 |
| PKC | 10 | 8 |
| CDK2 | < 5 | < 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are protocols for key experiments.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[4][5][6]
Materials:
-
Cell membranes or purified receptors of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radiolabeled ligand (e.g., [3H]-Prazosin for adrenergic receptor α1).
-
This compound and other unlabeled competitor compounds.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and other test compounds. Prepare the radiolabeled ligand and membrane/receptor suspension in ice-cold assay buffer.[4]
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the membrane/receptor suspension to each well.[4] Include wells for determining total binding (radioligand and receptor only) and non-specific binding (with a high concentration of an unlabeled ligand).[4]
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound from the free radioligand.[4][5]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[4][7]
Kinase Activity Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[8][9]
Materials:
-
Purified kinase of interest.
-
Kinase substrate (peptide or protein).
-
ATP.
-
This compound and other test inhibitors.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Kinase Reaction: In a white-walled assay plate, add the kinase, its substrate, ATP, and varying concentrations of this compound or other inhibitors.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[8]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.[8]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for understanding the logical flow of the procedures.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Decision workflow for kinase inhibitor profiling.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
A Comparative Guide to the Computational Validation of Di(furan-2-yl)methanone Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Di(furan-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry and materials science.[1][2] The validation of its computationally derived properties against experimental data is crucial for its application in drug design and development. This document outlines the key physicochemical and electronic properties of this compound, compares it with relevant alternatives, details the experimental protocols for validation, and illustrates the computational workflow.
Data Presentation: Comparative Physicochemical and Electronic Properties
The following table summarizes key experimental and computationally predicted properties for this compound and selected alternatives. Due to the limited availability of published experimental data for the primary compounds, 2-Acetylfuran is included as a well-characterized structural analog to provide a baseline for comparison.
| Property | This compound | (Furan-2-yl)(thiophen-2-yl)methanone | Furan-2-yl(phenyl)methanone | 2-Acetylfuran (Analogue) |
| Molecular Formula | C₉H₆O₃[3] | C₉H₆O₂S[4] | C₁₁H₈O₂[5] | C₆H₆O₂[6] |
| Molecular Weight ( g/mol ) | 162.14[3] | 178.21[4] | 172.18[5] | 110.11[6] |
| Melting Point (°C) | Data not available | Data not available | Data not available[5] | 30[6] |
| Boiling Point (°C) | Data not available | Data not available | Data not available[5] | 168-169[6] |
| XLogP3 (Computed) | 2.1[3] | Data not available | Data not available | 1.3 |
| H-Bond Donor Count (Computed) | 0[3] | Data not available | Data not available | 0 |
| H-Bond Acceptor Count (Computed) | 3[3] | Data not available | Data not available | 2 |
| Dipole Moment (Debye) (Computed) | Data not available | Data not available | Data not available | Data not available |
| HOMO-LUMO Gap (eV) (Computed) | Data not available | Data not available | Data not available | Data not available |
Note: The absence of readily available experimental and computational data for the primary compounds highlights a common challenge in the research of novel molecules and underscores the importance of the validation workflows described below. For reference, substituted derivatives of Furan-2-yl(phenyl)methanone have reported melting points, such as the 4-hydroxy derivative at 168–170 °C and the 3,4-dimethoxy derivative at 98–100 °C.[7]
Experimental Protocols for Validation
The structural integrity and electronic properties predicted by computational models must be confirmed through empirical methods. The following are standard protocols for the characterization of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of a compound, confirming the connectivity of atoms and their chemical environment.
-
Objective: To verify the predicted molecular structure by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The resulting spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon atom.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
-
Data Analysis: The experimental chemical shifts and coupling patterns are compared against computationally predicted NMR spectra or known values for similar structural motifs to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Objective: To confirm the molecular weight and elemental composition of the synthesized compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
The molecule is ionized, typically by protonation to form [M+H]⁺ or adduction with sodium to form [M+Na]⁺.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
-
-
Data Analysis:
-
The exact mass of the molecular ion is used to determine the elemental formula of the compound. This experimental value is compared directly with the theoretical exact mass calculated from the predicted molecular formula.
-
The fragmentation pattern, if analyzed, can provide further structural confirmation by comparing it to predicted fragmentation pathways of the proposed structure.
-
Visualization of Validation Workflow
The following diagrams illustrate the logical flow of computational validation and the relationship between key molecular orbitals.
Caption: Workflow for the computational validation of molecular properties.
Caption: Relationship between HOMO, LUMO, and the energy gap.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aablocks.com [aablocks.com]
- 4. Compound (furan-2-yl)(thiophen-2-yl)methanone - Chemdiv [chemdiv.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Di(furan-2-yl)methanone for Researchers
An essential building block in medicinal chemistry and materials science, Di(furan-2-yl)methanone presents unique synthetic challenges due to the acid-sensitive nature of its furan rings. This guide provides a comparative analysis of common synthetic methodologies, offering experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their applications.
This compound's rigid, V-shaped structure and the electron-rich nature of its furan moieties make it a valuable scaffold for the development of novel pharmaceuticals and functional materials. However, the propensity of the furan ring to polymerize under strongly acidic conditions necessitates careful consideration of reaction parameters and catalyst choice. This comparison focuses on the most prevalent and effective methods for its synthesis: Friedel-Crafts acylation and synthesis via Grignard reagents.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for this compound is a critical decision influenced by factors such as desired yield, reaction scalability, and the availability of specialized reagents and equipment. The following table summarizes the key quantitative data for the primary synthesis methods.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | Furan, 2-Furoyl chloride | Boron trifluoride etherate (BF₃·OEt₂) | Carbon disulfide (CS₂) | 0 to room temp. | 2 | Moderate |
| Friedel-Crafts Acylation | Furan, 2-Furoyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) | Not specified | Not specified | Low (due to polymerization)[1] |
| Grignard Reagent Synthesis | 2-Furylmagnesium bromide, 2-Furoyl chloride | None | Anhydrous Ether/THF | Low (e.g., -78 to 0) | Not specified | Variable (risk of side reactions) |
Note: Yields are often variable and dependent on precise reaction conditions and purification methods.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed experimental protocols for the key synthesis methods discussed.
Friedel-Crafts Acylation using Boron Trifluoride Etherate
This method is a common approach that utilizes a milder Lewis acid to minimize the polymerization of the furan starting material.[1]
Materials:
-
Furan
-
2-Furoyl chloride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Carbon disulfide (CS₂) (or other anhydrous, non-reactive solvent)
-
Anhydrous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve furan in anhydrous carbon disulfide.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate to the stirred solution.
-
Add a solution of 2-furoyl chloride in anhydrous carbon disulfide dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by carefully pouring the mixture into a beaker of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with additional carbon disulfide.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Synthesis via Grignard Reagent
This approach involves the reaction of a pre-formed furan-based Grignard reagent with a furan-based acylating agent. Careful control of the reaction conditions is crucial to prevent the formation of tertiary alcohol byproducts.
Materials:
-
2-Bromofuran
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Furoyl chloride
-
Saturated ammonium chloride solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-bromofuran in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction is initiated, add the remaining 2-bromofuran solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of 2-furylmagnesium bromide.
-
-
Reaction with 2-Furoyl Chloride:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-furoyl chloride in anhydrous diethyl ether to the stirred Grignard reagent.
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
-
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Friedel-Crafts Acylation Workflow.
Caption: Grignard Reagent Synthesis Workflow.
Concluding Remarks
The synthesis of this compound requires a careful balance of reactivity and stability. While Friedel-Crafts acylation with a mild Lewis acid like boron trifluoride etherate offers a direct approach, yields can be moderate. The Grignard reagent pathway provides an alternative, though it necessitates stringent anhydrous conditions and careful temperature control to avoid side reactions. The choice of method will ultimately depend on the specific experimental capabilities and desired outcomes of the research. Further investigation into greener and more catalytic approaches remains an active area of research for the synthesis of this important furan-containing molecule.
References
A Comparative Guide to the Spectral Data of Di(furan-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available spectral data for Di(furan-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this compound, this guide also includes data for a structurally related alternative, Di(thiophen-2-yl)methanone, to offer a valuable comparative context for researchers.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available | Data not available |
| 1,7-di(thiophen-2-yl)heptane-1,7-dione * | CDCl₃ | 7.71 (dd, 2H, J = 3.8, 1.0 Hz), 7.62 (dd, 2H, J = 5.0, 1.0 Hz), 7.12 (dd, 2H, J = 5.0, 3.8 Hz), 2.92 (t, 2H, J = 7.4 Hz), 1.84–1.76 (m, 4H), 1.53–1.44 (m, 2H)[1] |
Note: Data is for a related long-chain dione, not the parent methanone. The aromatic region provides insight into the shifts of the thiophene protons.
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Reference to J.ORG.CHEM.,68,2964(2003), data not fully accessible | Data not available |
| 1,7-di(thiophen-2-yl)heptane-1,7-dione * | CDCl₃ | 193.24 (CO), 144.40 (C), 133.45 (CH), 131.78 (CH), 128.10 (CH), 39.06 (CH₂), 28.88 (CH₂), 24.37 (CH₂)[1] |
Note: Data is for a related long-chain dione. The carbonyl and aromatic carbon shifts are of comparative interest.
Table 3: IR Spectral Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available | Data not available |
| 1,7-di(thiophen-2-yl)heptane-1,7-dione * | CH₂Cl₂ | 3090, 2937, 2863, 1656 (C=O), 1519, 1416, 1355, 1234, 1056, 856[1] |
Note: The carbonyl (C=O) stretching frequency is a key diagnostic peak.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | Data not available | Theoretical [M]⁺: 162.03 | Data not available |
| 1,7-di(thiophen-2-yl)heptane-1,7-dione * | HRMS (M+H)⁺ | 293.06669 (found) | Data not available |
Note: The molecular ion peak is crucial for confirming the molecular weight of the compound.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented. These should be adapted based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] The choice of solvent is critical to avoid interfering signals.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T1 relaxation time for quantitative analysis.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
-
For quantitative analysis, inverse-gated decoupling sequences are used to suppress the Nuclear Overhauser Effect (NOE).[4]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[5] Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or a pure KBr pellet).
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[6] The solution must be free of any particulate matter.[6]
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[7]
-
ESI-MS: The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[8]
-
The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can offer structural information.[9]
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Safety Operating Guide
Proper Disposal of Di(furan-2-yl)methanone: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents are critical for ensuring a secure and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of di(furan-2-yl)methanone, a compound that requires careful management as hazardous waste. Adherence to these procedures is vital for minimizing environmental impact and protecting personnel from potential hazards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Due to its chemical structure containing furan rings and a ketone group, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat.[1]
-
Respiratory Protection: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or dust.[1]
II. Waste Identification and Classification
The first step in proper disposal is the correct identification and classification of the waste.
-
Hazardous Waste Determination: Due to its furan components, this compound should be managed as hazardous waste.[1][2] The U.S. Environmental Protection Agency (EPA) has specific codes for certain types of chemical waste. While a specific listing for this compound may not exist, it could fall under codes for spent non-halogenated solvents, such as F003 and F005, depending on its use and any contaminants.[1]
-
Institutional Consultation: It is imperative to consult your institution's Environmental Health and Safety (EHS) department for precise waste code assignment and disposal guidance, as regulations can vary by location.[1][2][3]
III. Segregation and Collection Procedures
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[1]
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).[1][2] The container must be made of a material compatible with the chemical.[1]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[1]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents.[1]
-
Container Management: Keep the waste container securely closed except when adding waste. To allow for expansion, do not fill the container beyond 90% of its capacity, leaving at least 10% of headspace.[1]
IV. Storage and Disposal Pathway
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation, under the control of laboratory personnel, away from sources of ignition, and within a secondary containment tray to manage any potential leaks.[1]
-
Disposal Request: When the waste container is nearly full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department to arrange for pickup.[1]
-
Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or discarding it in the regular trash.[2][4] This can lead to environmental contamination and potential hazards in the plumbing or waste system.[2]
V. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.
-
Absorb Spill: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[4][5]
-
Collect and Dispose: Carefully collect the contaminated absorbent material, place it in a sealed and properly labeled hazardous waste container, and dispose of it as hazardous waste.[2][5]
Data Summary: Hazard Profile and Disposal Considerations
| Parameter | Information | Source |
| Common EPA Waste Codes | F003, F005 (for spent non-halogenated solvents) | [1] |
| Primary Hazards | Potential for toxicity if swallowed or inhaled. | |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [1][6] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat. | [1][7] |
| Disposal Method | Collection by a licensed hazardous waste contractor. | [2][8] |
| Prohibited Disposal | Do not dispose of in sanitary sewers or normal trash. | [2][4][9] |
Experimental Protocols
The disposal procedures outlined in this document are based on established best practices for handling hazardous chemical waste in a laboratory setting and do not originate from a specific experimental study. The core methodology is the "cradle-to-grave" concept of hazardous waste management, which tracks the chemical from its generation as waste to its final, safe disposal. This involves the key steps of identification, segregation, safe storage, and transfer to a licensed disposal facility, all coordinated through the institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. monash.edu [monash.edu]
- 9. uwlax.edu [uwlax.edu]
Essential Safety and Logistical Guidance for Handling Di(furan-2-yl)methanone
Disclaimer: No specific Safety Data Sheet (SDS) for Di(furan-2-yl)methanone (CAS No. 17920-86-4) was readily available. The following safety and handling information is compiled from SDSs of structurally similar furan-containing compounds, including 2-Acetylfuran, 2-Methylfuran, and Furan. These guidelines should be treated as a precautionary measure, and a comprehensive risk assessment should be conducted before handling this chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Summary
Based on data from analogous furan compounds, this compound should be handled as a potentially hazardous substance. Key hazards include:
-
Toxicity: May be toxic or fatal if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Flammability: May be a flammable liquid and vapor. Vapors can form explosive mixtures with air.[2][4]
-
Eye and Skin Irritation: Can cause serious eye and skin irritation.[3][5]
-
Peroxide Formation: Like other furan derivatives, it may form explosive peroxides upon storage, especially when exposed to air and light.[6]
Quantitative Data from Structurally Similar Compounds
The following table summarizes key quantitative data from SDSs of similar furan-containing compounds. This data should be used for preliminary risk assessment while treating this compound with a high degree of caution.
| Property | 2-Acetylfuran (CAS 1192-62-7) | 2-Methylfuran (CAS 534-22-5) | Furan (CAS 110-00-9) |
| Molecular Formula | C₆H₆O₂ | C₅H₆O | C₄H₄O |
| Molecular Weight | 110.11 g/mol | 82.10 g/mol | 68.07 g/mol |
| Boiling Point | 67 °C @ 13 hPa[1] | 63 - 66 °C[7] | Not Available |
| Melting Point | 26 - 28 °C[1] | -88.7 °C[7] | Not Available |
| Density | 1.098 g/mL at 25 °C[1] | Not Available | Not Available |
| Flash Point | Not Available | -26 °C[7] | Not Available |
| Acute Toxicity (Oral) | Toxic if swallowed[1] | Toxic if swallowed[2] | Harmful if swallowed[6] |
| Acute Toxicity (Inhalation) | Fatal if inhaled[1] | Fatal if inhaled[2] | Harmful if inhaled[6] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following equipment should be used:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when working outside of a fume hood or with the potential for aerosol generation.[3]
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[3][5]
-
Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin contact.[3]
-
Skin and Body Protection: A lab coat, and in some cases, flame-retardant antistatic protective clothing, should be worn.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Operational Plan: Safe Handling and Experimental Workflow
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Container Compatibility: Use a container that is compatible with the chemical. Do not use metal containers for corrosive waste.[8]
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[8]
-
Disposal Method: Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.[1][4] Do not dispose of it down the drain or in regular trash.[6]
-
Contaminated Materials: Any materials used for spill cleanup, as well as contaminated PPE, must also be disposed of as hazardous waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Di-furan-2-yl-methanone | 17920-86-4 [chemicalbook.com]
- 8. Compound (furan-2-yl)(thiophen-2-yl)methanone - Chemdiv [chemdiv.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
